MMP-12 Inhibitor
Description
Overview of Matrix Metalloproteinase Family
The matrix metalloproteinase family is a group of enzymes that play a pivotal role in the maintenance and remodeling of tissues. ersnet.org Their primary function involves the degradation of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. ersnet.orgnih.gov
MMPs are instrumental in the constant turnover and remodeling of the ECM, a process essential for various physiological events. nih.govchondrex.com These include embryonic development, morphogenesis, angiogenesis (the formation of new blood vessels), and wound healing. ersnet.orgnih.govnih.gov By breaking down components of the ECM, MMPs facilitate cell migration, proliferation, and differentiation. wikipedia.org The activity of MMPs is tightly regulated to maintain tissue integrity; however, dysregulated MMP activity is implicated in numerous diseases characterized by excessive tissue degradation, such as arthritis, cancer, and fibrotic disorders. chondrex.commdpi.com Beyond their classical role in ECM degradation, MMPs are now recognized for their ability to process a variety of non-ECM bioactive molecules, including cytokines, chemokines, and growth factors, thereby influencing cellular signaling pathways. ersnet.orgnih.gov
A defining feature of MMPs is their classification as zinc-dependent endopeptidases. chondrex.comwikipedia.orgbiologists.com This means their catalytic activity is contingent upon a zinc ion located within their active site. chondrex.combiologists.com Structurally, most MMPs share a common architecture that includes a pro-domain, which keeps the enzyme in an inactive state, a catalytic domain containing the essential zinc-binding motif, a hinge region, and a hemopexin-like domain that helps in substrate binding. chondrex.comnih.gov The activation of MMPs involves the removal of the pro-domain, a process often mediated by other proteases, which exposes the catalytic site and allows the enzyme to cleave its target proteins. chondrex.com
Role in Extracellular Matrix (ECM) Turnover and Remodeling
Distinctive Features and Expression Profile of MMP-12
Within the larger MMP family, MMP-12 stands out due to its specific expression patterns and functional roles.
MMP-12 is also known as macrophage metalloelastase or macrophage elastase. nih.govwikipedia.org This name reflects its primary cellular source and its potent ability to degrade elastin (B1584352), a key protein component of the ECM that provides elasticity to tissues like the lungs, skin, and blood vessels. nih.govahajournals.org Besides elastin, MMP-12 can also break down other ECM components such as type IV collagen, fibronectin, and laminin. ahajournals.org
As its name suggests, MMP-12 is predominantly produced by macrophages, a type of white blood cell that plays a central role in the immune system. oup.commdpi.com While initially thought to be exclusive to macrophages, subsequent research has shown that other cell types, such as hypertrophic chondrocytes and some epithelial cells in certain pathological conditions, can also express MMP-12. mdpi.com The expression of MMP-12 is not typically widespread in healthy adult tissues but can be significantly upregulated in response to various stimuli, including cytokines and growth factors, particularly in inflammatory settings. mdpi.com For instance, pro-inflammatory macrophages show notable secretion of MMP-12. nih.gov
MMP-12 plays a dual role in both maintaining tissue homeostasis and driving inflammatory processes. mdpi.com In the context of tissue repair and remodeling, MMP-12 is crucial for clearing cellular debris and facilitating the migration of macrophages to sites of injury. mdpi.com However, its overexpression is linked to the pathogenesis of several inflammatory diseases. nih.govnih.gov For example, in chronic obstructive pulmonary disease (COPD), elevated MMP-12 levels contribute to the breakdown of lung elastin, leading to emphysema. nih.gov In atherosclerosis, MMP-12 secreted by macrophages can degrade the ECM within atherosclerotic plaques, potentially leading to plaque instability. ahajournals.org Furthermore, MMP-12 can modulate inflammatory responses by processing cytokines and chemokines, which can either amplify or dampen inflammation depending on the context. nih.govmdpi.comresearchgate.net Studies have shown that MMP-12 can influence the migration of inflammatory cells and contribute to tissue remodeling in conditions like chronic rhinosinusitis with nasal polyps by inducing an epithelial-to-mesenchymal transition (EMT). plos.org
Production Primarily by Macrophages and Other Cell Types
Pathophysiological Implications of Dysregulated MMP-12 Activity
While MMP-12 is essential for normal physiological functions, its dysregulated activity is implicated in the pathogenesis of numerous diseases characterized by excessive inflammation and tissue destruction. patsnap.com An imbalance between MMP-12 and its natural inhibitors can lead to detrimental consequences in various tissues throughout the body. mdpi.com
Contribution to Aberrant ECM Degradation and Tissue Damage
The primary function of MMP-12 is the degradation of ECM components. mdpi.com Its substrates include not only elastin but also a wide array of other molecules such as type IV collagen, fibronectin, laminin, vitronectin, and proteoglycans. bmj.comtermedia.pl
In pathological conditions, the overexpression or overactivation of MMP-12 leads to excessive breakdown of the ECM, compromising tissue integrity and function. patsnap.com This is particularly evident in chronic obstructive pulmonary disease (COPD), where MMP-12-mediated degradation of elastin in the lungs contributes to the destruction of alveolar walls, a hallmark of emphysema. frontiersin.orgscielo.br
Dysregulated MMP-12 activity is also a factor in cardiovascular diseases like atherosclerosis. patsnap.commdpi.com By degrading the ECM within atherosclerotic plaques, MMP-12 can contribute to plaque instability. patsnap.com Furthermore, studies in animal models have shown that a deficiency in MMP-12 can reduce elastin degradation and the recruitment of monocytes in atherosclerotic lesions, highlighting its role in arterial wall remodeling. mdpi.com
In the context of rheumatoid arthritis, overexpression of MMP-12 in macrophages within the synovial tissue has been shown to significantly increase synovial thickening, pannus formation, and cartilage destruction. nih.gov The degradation of the ECM by MMP-12 can also facilitate the migration of inflammatory macrophages, creating a vicious cycle of chronic inflammation and tissue damage. nih.gov
MMP-12 is also implicated in periodontal disease, where it contributes to the breakdown of periodontal tissues. mdpi.com Its presence is associated with the degradation of the intestinal basement membrane laminin, which can lead to a loss of the intestinal tight junction barrier in inflammatory bowel disease. mdpi.comnih.gov In the context of ischemic stroke, a dramatic increase in MMP-12 can damage the brain by rupturing the blood-brain barrier and causing demyelination through the degradation of myelin basic protein. bmj.comnih.gov
The catalytic activity of MMP-12 can also amplify the proteolytic cascade by activating other MMPs, such as MMP-2 and MMP-3. bmj.comtermedia.pl This activation of other MMPs further exacerbates the breakdown of the ECM. bmj.com
Involvement in Inflammatory Response Pathways
MMP-12 is not only a driver of tissue destruction but also a significant mediator of inflammatory responses. scielo.br It is considered a pro-inflammatory protease, and its expression can be induced by inflammatory cytokines. mdpi.comnih.gov
The enzyme plays a role in the recruitment and migration of inflammatory cells. mdpi.com For instance, MMP-12 is crucial for macrophage transmigration across the basement membrane, allowing these immune cells to infiltrate sites of injury and inflammation. mdpi.comnih.gov Studies have shown that instilling a recombinant form of human MMP-12 into the airways of mice induces a significant inflammatory cell recruitment, characterized by an early influx of neutrophils followed by a sustained recruitment of macrophages. scielo.brresearchgate.net
MMP-12 can modulate the production and activity of various inflammatory mediators. It has been shown to regulate the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com In macrophages, MMP-12 can modulate the production of these cytokines through the ERK/P38 MAPK signaling pathway. mdpi.com Furthermore, the pharmacological inhibition of MMP-12 has been found to abolish the expression of the pro-inflammatory cytokine IL-6 in macrophages. mdpi.com
In the context of specific inflammatory pathways, MMP-12 has been identified as a hub gene that mediates the inflammatory process in periodontitis through the IL-17 signaling pathway. mdpi.com Various inflammatory factors, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), can enhance the expression of MMP-12. mdpi.com Conversely, blocking the Colony-Stimulating Factor 1 Receptor (CSF-1R) in inflamed tissues has been shown to attenuate the production of MMP-12 and other inflammatory mediators. mdpi.com
MMP-12 is also involved in the shedding of soluble endoglin (sEng), a pro-inflammatory molecule, from the surface of macrophages and endothelial cells. nih.gov An MMP-12 inhibitor, MMP-408, was shown to significantly abolish the lipopolysaccharide (LPS)-induced increase in plasma sEng in an in vivo inflammatory mouse model. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O7S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m1/s1 |
InChI Key |
MKAIHDAGQJQAHA-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Origin of Product |
United States |
Mmp 12 in Preclinical Models of Disease Pathogenesis and Mechanistic Pathways
Involvement in Cardiovascular Pathologies
Atherosclerosis Progression and Plaque Instability in Animal Models
MMP-12 has been consistently implicated in the progression of atherosclerosis and the destabilization of atherosclerotic plaques in various animal models. In apolipoprotein E (apoE) knockout mice, a common model for atherosclerosis, the absence of MMP-12 led to smaller atherosclerotic lesions. nih.govpnas.org These smaller plaques also exhibited features of greater stability, including a higher ratio of smooth muscle cells to macrophages and a thicker fibrous cap. nih.govnih.gov
The use of a selective MMP-12 inhibitor, RXP470.1, in apoE knockout mice fed a Western diet resulted in a significant reduction in atherosclerotic plaque area. nih.gov Furthermore, treatment with this inhibitor led to less complex plaques with increased fibrous cap thickness, smaller necrotic cores, and a decrease in macrophage apoptosis and calcification. nih.gov These findings suggest that inhibiting MMP-12 activity can retard the development of atherosclerosis and promote a more stable plaque phenotype. nih.gov
Studies in transgenic rabbits overexpressing human MMP-12 have further supported its role in atherosclerosis. These rabbits, when fed a high-cholesterol diet, developed more pronounced fatty streaks and significant degradation of the internal elastic layer compared to wild-type animals. nih.gov The lesions in the transgenic rabbits also showed increased numbers of infiltrating macrophages and smooth muscle cells. nih.gov
Table 1: Effects of MMP-12 Inhibition or Deletion on Atherosclerosis in Animal Models
| Model System | Intervention | Key Findings | Reference(s) |
|---|---|---|---|
| Apolipoprotein E (apoE) knockout mice | MMP-12 gene knockout | Reduced atherosclerotic lesion size, increased plaque stability (more smooth muscle cells, fewer macrophages) | nih.govpnas.org |
| Apolipoprotein E (apoE) knockout mice | Treatment with RXP470.1 (selective this compound) | ~50% reduction in plaque cross-sectional area, increased cap thickness, smaller necrotic cores, reduced macrophage apoptosis and calcification | nih.gov |
| Human MMP-12 transgenic rabbits | High-cholesterol diet | More pronounced fatty streaks, significant degradation of internal elastic layer, increased infiltrating macrophages and smooth muscle cells | nih.gov |
| Apolipoprotein E (apoE) knockout mice | MMP-12 gene knockout | Reduced necrotic core size by 50%, decreased macrophage apoptosis by 39%, and decreased calcification area by 88% | nih.gov |
Aneurysm Development in Murine Models
The role of MMP-12 in the development of abdominal aortic aneurysms (AAAs) is complex, with studies showing both protective and detrimental effects depending on the animal model used.
In a model where AAAs were induced by the periaortic application of calcium chloride (CaCl2), MMP-12 deficient mice showed a significant attenuation in aneurysm growth. nih.gov These mice exhibited only focal breakdown of elastic lamellae, in contrast to the extensive disruption and fragmentation seen in wild-type mice. nih.gov The reduced aneurysm growth in MMP-12 knockout mice was also associated with significantly less macrophage infiltration into the aorta. nih.gov
Similarly, in angiotensin II (Ang II)-infused apolipoprotein E-deficient (Apoe-/-) mice, a model that mimics human AAAs with superimposed atherosclerosis, pharmacological inhibition of MMP-12 with RXP470.1 protected against AAA formation and rupture. nih.govnih.gov This protection was associated with diminished medial thinning, reduced elastin (B1584352) fragmentation, and increased collagen deposition. nih.govnih.gov Treatment with another selective this compound, WAY-644, in the same model also reduced the severity of AAAs. ahajournals.org
However, other studies have reported a contradictory, protective role for MMP-12. In some Ang II-infusion models, MMP-12 deficiency dramatically increased the death rate due to aortic rupture. nih.govahajournals.orgmdpi.com This was associated with augmented neutrophil accumulation and NETosis (neutrophil extracellular trap formation) in the aneurysmal tissue. nih.govahajournals.org Deletion of MMP-12 in macrophages specifically also promoted aortic rupture and AAA formation in this model. nih.govahajournals.org These findings suggest that in certain contexts, MMP-12 may be crucial for maintaining vascular integrity.
Table 2: Contrasting Roles of MMP-12 in Murine Models of Abdominal Aortic Aneurysm
| Model System | Intervention | Outcome | Key Findings | Reference(s) |
|---|---|---|---|---|
| Calcium chloride (CaCl2)-induced AAA | MMP-12 knockout | Attenuated aneurysm growth | 63% increase in aortic diameter in WT vs. 26% in MMP-12 -/- mice; reduced macrophage infiltration in knockouts. | nih.gov |
| Angiotensin II-infused Apoe-/- mice | RXP470.1 (this compound) | Protection from AAA formation and rupture | Diminished medial thinning and elastin fragmentation; increased collagen deposition. | nih.govnih.gov |
| Angiotensin II-infused Apoe-/- mice | WAY-644 (this compound) | Reduced AAA severity | Altered AAA classification and reduced abdominal aortic wet weights. | ahajournals.org |
| Angiotensin II-infused Apoe-/- mice | MMP-12 knockout | Increased aortic rupture and death rate | Death rate increased from 14% in controls to 71% in knockouts; augmented neutrophil accumulation and NETosis. | nih.govahajournals.orgmdpi.com |
Contributions to Neurodegenerative Processes
Role in Neuroinflammation and Blood-Brain Barrier (BBB) Dysfunction in Animal Models
MMP-12 has been identified as a key player in neuroinflammatory processes and the breakdown of the blood-brain barrier (BBB) in various animal models of neurological injury. Following focal cerebral ischemia in rats, MMP-12 expression is significantly upregulated. ahajournals.orgnih.gov Suppression of MMP-12 in these models has been shown to protect the integrity of the BBB by preventing the degradation of tight junction proteins, which are essential components of the barrier. ahajournals.org This protection leads to reduced infarct size and decreased extravasation of substances from the blood into the brain tissue. nih.gov
The mechanism by which MMP-12 contributes to BBB disruption appears to involve the degradation of extracellular matrix and tight junction proteins, either directly or by activating other MMPs like MMP-9 and MMP-2. ahajournals.org In models of ischemic stroke, suppressing MMP-12 has been shown to reduce the levels of other proteases known to damage the BBB. nih.gov
In the context of aging, cerebral MMP-12 expression is strongly upregulated, and its deficiency has been shown to reduce age-associated neuroinflammation. nih.gov Studies suggest that MMP-12 facilitates the recruitment of bone marrow-derived microglia into the brain, thereby enhancing the neuroinflammatory state during aging. nih.gov Furthermore, in a rat model of status epilepticus, a selective this compound was found to limit the leakage of proteins across the BBB, suggesting a role for MMP-12 in seizure-induced BBB dysfunction. mdpi.com
Exploration in Alzheimer's Disease Murine Models and Amyloid Beta Metabolism
The role of MMP-12 in Alzheimer's disease (AD) is multifaceted, with evidence suggesting its involvement in both neuroinflammation and the metabolism of amyloid-beta (Aβ), the peptide that forms the characteristic plaques in the AD brain. anr.fr
In murine models of AD, preliminary data indicate that MMP-12 may promote early inflammation in the brain parenchyma and at the BBB, preceding the onset of behavioral dysfunctions. anr.fr In vitro studies have shown that Aβ can induce the expression of MMP-12, along with MMP-3 and MMP-13, in microglial cells, the primary immune cells of the brain. nih.gov This induction is dependent on the PI3K/Akt signaling pathway. nih.gov
Participation in Malignancy-Associated Processes
Modulation of Tumor Invasion and Migration in Cellular Models
MMP-12 plays a significant, albeit complex, role in the modulation of tumor invasion and migration, as demonstrated in various cellular models. Its primary pro-invasive function is attributed to its ability to degrade components of the extracellular matrix (ECM), thereby removing physical barriers for cancer cell dissemination. spandidos-publications.comscielo.br
In a cellular model of bladder cancer using a spheroid system, the addition of recombinant MMP-12 enhanced the spread of tumor cells from the primary spheroid into the surrounding matrix, indicating a direct role in promoting invasion. diva-portal.org Similarly, in nasopharyngeal carcinoma (NPC) cells, MMP-12 overexpression was found to promote cell migration and invasion. d-nb.info The inhibition of MMP-12 in these cells, either through genetic knockdown or with a specific inhibitor, PF-356231, significantly curtailed their migratory and invasive capabilities. d-nb.info
Further evidence comes from studies on castration-resistant prostate cancer (CRPC). In in vitro and in vivo models, silencing of MMP-12 in CRPC cells attenuated their migration and invasion. scielo.br This effect was linked to the regulation of lipid catabolism and autophagy, suggesting that MMP-12's influence on invasion can be mediated through metabolic pathways. scielo.br Downregulation of MMP-12 also led to decreased levels of other MMPs, such as MMP-7 and MMP-9, indicating a potential regulatory cascade among these proteases that collectively drives tumor progression. scielo.brnih.gov
However, the function of MMP-12 is not exclusively pro-invasive. In some contexts, it has been shown to inhibit tumor cell migration. For instance, in a melanoma cell model, MMP-12-dependent cleavage of the urokinase-type plasminogen activator receptor (uPAR) impaired the invasive properties of the cancer cells. oncotarget.com This highlights the context-dependent nature of MMP-12's role in cancer progression, which can be influenced by the specific tumor type and the molecular substrates present in the tumor microenvironment. oncotarget.com
Impact on Angiogenesis in Preclinical Systems
The influence of MMP-12 on angiogenesis, the formation of new blood vessels, in preclinical systems is multifaceted, with studies reporting both pro- and anti-angiogenic activities. nih.govmdpi.com This dual role suggests that the net effect of MMP-12 on tumor vascularization is highly dependent on the specific context and microenvironment of the tumor. mdpi.com
On one hand, MMP-12 can promote angiogenesis. In some lung cancer models, its overexpression has been linked to enhanced tumorigenic processes, including the promotion of angiogenesis. mdpi.com This pro-angiogenic effect can be attributed to the degradation of the extracellular matrix, which facilitates the migration and proliferation of endothelial cells, and the release of pro-angiogenic factors sequestered within the matrix. nih.gov
Conversely, a significant body of evidence points to an anti-angiogenic role for MMP-12. nih.govnih.gov MMP-12 is recognized as the most efficient matrix metalloproteinase in the cleavage of plasminogen to generate angiostatin, a potent endogenous inhibitor of endothelial cell proliferation and angiogenesis. nih.govnih.gov In a murine melanoma model, B16 cells overexpressing MMP-12 exhibited reduced primary tumor growth and a significant decrease in blood vessel formation, which correlated with an increase in serum angiostatin levels. nih.gov Similarly, in hepatocellular carcinoma models, MMP-12 expression was associated with reduced tumor vascularity and increased angiostatin levels. nih.gov
Further studies have shown that MMP-12 can inhibit angiogenesis through mechanisms independent of angiostatin generation. nih.gov For example, MMP-12 can cleave the urokinase-type plasminogen activator receptor (uPAR) on endothelial cells, which disrupts signaling pathways necessary for their migration and invasion. nih.gov In a model of oxygen-induced retinopathy, MMP-12 inhibition reduced pathological retinal neovascularization, likely by decreasing inflammation rather than directly inhibiting endothelial cell angiogenic responses. plos.org The selective this compound, MMP408, was shown to rescue the inhibition of endothelial tubulogenesis in vitro, suggesting its involvement in processes that can hinder vessel formation. mdpi.com
Complex Roles: Context-Dependent Pro-tumorigenic and Anti-tumorigenic Activities
The role of MMP-12 in cancer is not straightforward, exhibiting both pro-tumorigenic and anti-tumorigenic activities that are highly dependent on the cellular context, tumor type, and the specific molecular microenvironment. spandidos-publications.comnih.govscienceopen.com
Pro-tumorigenic Activities: MMP-12 can promote cancer progression through several mechanisms. Its ability to degrade the extracellular matrix can facilitate tumor invasion and metastasis, as seen in models of bladder, nasopharyngeal, and prostate cancer. spandidos-publications.comscielo.brdiva-portal.orgd-nb.info In certain cancers, such as lung adenocarcinoma, elevated MMP-12 expression is associated with enhanced tumorigenicity, inflammation, and angiogenesis. nih.govmdpi.com In adamantinomatous craniopharyngioma (ACP) cells, MMP-12 expression in the nucleus is thought to promote tumor proliferation, and its inhibition reduces the proliferative and migratory capabilities of these cells. spandidos-publications.com
Anti-tumorigenic Activities: Conversely, MMP-12 can exert protective effects against cancer. A primary anti-tumorigenic mechanism is its ability to generate angiostatin from plasminogen, a potent inhibitor of angiogenesis. nih.govnih.gov This has been demonstrated in models of melanoma and hepatocellular carcinoma, where MMP-12 expression led to reduced tumor vascularity and growth. nih.gov Furthermore, MMP-12 can inhibit tumor progression by cleaving other key molecules. For instance, its cleavage of uPAR on cancer and endothelial cells impairs their invasive capacity. oncotarget.com Some studies also suggest that MMP-12 can promote apoptosis in tumor cells. nih.gov
The cellular source of MMP-12 appears to be a critical determinant of its function. nih.gov MMP-12 expressed by tumor-associated macrophages has been correlated with a less aggressive phenotype and better outcomes in some cancers, such as squamous cell carcinoma. nih.govjcancer.org In contrast, MMP-12 produced directly by tumor cells may have a more pro-tumorigenic role. nih.gov This discrepancy highlights the complexity of targeting MMP-12 for cancer therapy, as its inhibition could be beneficial or detrimental depending on the specific context. mdpi.comscienceopen.com
Orchestration of Inflammatory and Immune Responses
Impact on Inflammatory Cell Recruitment and Accumulation in Animal Models
MMP-12 plays a pivotal role in orchestrating the recruitment and accumulation of inflammatory cells, particularly macrophages and neutrophils, in various animal models of inflammation. scielo.brashpublications.orgnih.gov Its effects are complex, involving both the initiation and resolution phases of the inflammatory response. nih.govashpublications.org
In pulmonary inflammation models, MMP-12 is a key mediator. Instillation of recombinant human MMP-12 (rhMMP-12) into the airways of mice induces a robust inflammatory response characterized by an early and severe influx of neutrophils, followed by a more sustained accumulation of macrophages. scielo.brnih.govresearchgate.net This neutrophil recruitment is associated with an increase in pro-inflammatory cytokines and chemokines. scielo.brresearchgate.net In models of cigarette smoke-induced lung inflammation, MMP-12 knockout mice exhibit a significant reduction in macrophage accumulation in the lungs compared to wild-type mice. scielo.br This effect is partly attributed to the generation of elastin-derived peptides by MMP-12, which are known to be chemotactic for monocytes. scielo.br
MMP-12 also modulates inflammatory cell trafficking by directly processing chemokines. ashpublications.orgashpublications.org It can cleave and inactivate several human ELR+ CXC chemokines (e.g., CXCL1, -2, -3, -5, and -8), which are potent neutrophil chemoattractants. ashpublications.orgashpublications.org By doing so, MMP-12 can contribute to the termination of neutrophil influx, acting as a dampening signal in the later stages of acute inflammation. ashpublications.orgashpublications.org Conversely, in some instances, MMP-12 can activate certain chemokines; for example, it activates murine CXCL5, promoting an early infiltration of neutrophils. ashpublications.org
In models of arthritis, MMP-12 deficiency leads to unresolved synovitis with massive neutrophil infiltration and the accumulation of neutrophil extracellular traps (NETs), suggesting a protective, anti-inflammatory role in this context by dampening neutrophil influx. ubc.ca In a mouse model of myocardial infarction, MMP-12 is implicated in both the initial influx of leukocytes and the subsequent resolution of inflammation by promoting neutrophil apoptosis. nih.gov In corneal injury models, MMP-12 regulates the dynamics of immune cell infiltration, with its absence leading to delayed neutrophil recruitment initially, followed by excessive macrophage accumulation later on. nih.gov
This evidence from diverse animal models establishes MMP-12 as a critical regulator of inflammatory cell accumulation, with its net effect—be it pro-inflammatory or anti-inflammatory—depending on the specific pathological context, the timing of its expression, and its substrate availability. nih.govashpublications.orgnih.gov
Regulation of Cytokine and Chemokine Expression
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, plays a significant role in modulating the expression of various cytokines and chemokines, thereby influencing inflammatory and immune responses in various preclinical disease models. Its activity can either promote or suppress inflammation depending on the context and the specific signaling pathways involved.
In models of inflammatory bowel disease (IBD), MMP-12 expression is strongly associated with disease activity. mdpi.com Inhibition of MMP-12 in macrophage cell lines has been shown to downregulate the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6). mdpi.com This suggests a pro-inflammatory role for MMP-12 in the context of intestinal inflammation. Similarly, in a lipopolysaccharide (LPS)-induced inflammation mouse model, MMP-12 was found to regulate the production of inflammatory cytokines such as IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like CXCL1 and CXCL3, through the ERK/P38 MAPK signaling pathway. mdpi.com
The regulation of MMP-12 expression itself is influenced by cytokines. For instance, in dental pulp and gingival fibroblasts, the pro-inflammatory cytokines TNF-α and IL-1β enhance the expression of MMP-12. mdpi.com In human airway smooth muscle cells, IL-1β and TNF-α have also been reported to regulate the expression and secretion of MMP-12. researchgate.net Conversely, studies in murine and human macrophages have shown that Th2 cytokines like IL-4 can induce MMP-12 expression, while the Th1 cytokine interferon-gamma (IFN-γ) can inhibit its production. ahajournals.org
In a mouse model of cryptococcosis, a fungal infection, the expression of MMP-12 was highly upregulated and correlated with the expression of the chemokines CCL2 and CXCL1, which are crucial for recruiting monocytes, macrophages, and neutrophils to the site of infection. nih.gov Inhibition of MMPs in this model led to reduced inflammatory cell infiltration, indicating that MMP-12 contributes to the host immune response by modulating chemokine expression. nih.gov
However, the role of MMP-12 is not exclusively pro-inflammatory. In a model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, mice lacking MMP-12 exhibited more severe relapses and a significant increase in the levels of numerous cytokines and chemokines in the spinal cord during the chronic phase of the disease. nih.gov This suggests a protective or regulatory role for MMP-12 in this context, where its absence leads to dysregulated and excessive inflammation. nih.gov The affected inflammatory molecules included IL-3, IL-4, IL-6, IL-10, IL-12, IL-17, TNF-α, and several chemokines. nih.gov
Furthermore, MMP-12 can directly process chemokines, altering their activity. It can cleave and inactivate a range of ELR+ CXC chemokines, which are potent neutrophil attractants, and also generate antagonists for CC chemokines like CCL2, CCL7, CCL8, and CCL13, thereby potentially terminating both neutrophil and macrophage influx during acute inflammation. ashpublications.org This dual function highlights the complex role of MMP-12 in orchestrating the inflammatory response, acting both as an initiator and a resolver of inflammation depending on the temporal and spatial context. ashpublications.org
Table 1: Regulation of Cytokine and Chemokine Expression by MMP-12 in Preclinical Models
| Preclinical Model | Effect of MMP-12 | Affected Cytokines/Chemokines | Signaling Pathway/Mechanism | Reference |
|---|---|---|---|---|
| Inflammatory Bowel Disease (IBD) Macrophage Model | Downregulation of pro-inflammatory cytokine | IL-6 | Inhibition of MMP-12 | mdpi.com |
| LPS-Induced Inflammation Mouse Model | Regulation of production | IL-1β, IL-6, TNF-α, CXCL1, CXCL3 | ERK/P38 MAPK pathway | mdpi.com |
| Cryptococcus Infection Mouse Model | Upregulation and correlation with expression | CCL2, CXCL1 | Modulation of chemokine expression for immune cell recruitment | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Absence leads to increased levels | IL-3, IL-4, IL-6, IL-10, IL-12, IL-17, TNF-α, Fractalkine, I-TAC, LIX, MCP-1, G-CSF, GM-CSF, IFN-γ | Regulatory role; absence causes dysregulated inflammation | nih.gov |
| Acute Inflammation Mouse Models | Cleavage and inactivation/antagonism | ELR+ CXC chemokines, CCL2, CCL7, CCL8, CCL13 | Proteolytic processing | ashpublications.org |
Interactions with Other Proteases and Substrates in Pathological Contexts
Matrix metalloproteinase-12 (MMP-12) interacts with a diverse array of proteases and substrates, extending far beyond its classical role in degrading extracellular matrix (ECM) components. These interactions are crucial in various pathological conditions, influencing processes like inflammation, tissue remodeling, and cell signaling.
A key interaction of MMP-12 is with other MMPs. Activated MMP-12 can, in turn, activate other proenzymes, such as pro-MMP-2 and pro-MMP-3. bmj.com Activated MMP-3 can then activate other MMPs, including pro-MMP-1 and pro-MMP-9, creating a proteolytic cascade that amplifies ECM degradation and inflammation. bmj.com This interplay is significant in conditions like ischemic stroke, where it contributes to the breakdown of the blood-brain barrier. bmj.com
Beyond other MMPs, MMP-12's substrate repertoire includes a wide range of ECM and non-ECM proteins. In the context of inflammatory diseases, MMP-12 degrades structural proteins like elastin, type IV collagen, laminin, fibronectin, and vitronectin. mdpi.combmj.comsigmaaldrich.com This activity is central to the pathogenesis of diseases like emphysema, where elastin degradation is a key feature, and inflammatory bowel disease. mdpi.comsigmaaldrich.com In a mouse model of emphysema induced by cigarette smoke, mice lacking MMP-12 were protected from developing the disease. sigmaaldrich.com
MMP-12 also processes and modulates the activity of various bioactive molecules. It can cleave pro-tumor necrosis factor-α (pro-TNF-α) to its active form, participating in the inflammatory response. ashpublications.orgbmj.com In neurological disease models, MMP-12 has been shown to degrade myelin basic protein (MBP), a major component of the myelin sheath, contributing to demyelination in conditions like experimental autoimmune encephalomyelitis and ischemic stroke. bmj.com
Furthermore, MMP-12 interacts with and cleaves various chemokines, which are critical for leukocyte trafficking. It can process and inactivate ELR+ CXC chemokines, which are potent chemoattractants for neutrophils. ashpublications.orgnih.gov It also generates antagonists for several CC chemokines, including CCL2, CCL7, CCL8, and CCL13, by cleaving them. ashpublications.org This function demonstrates a regulatory role for MMP-12 in controlling the influx of inflammatory cells. In a mouse model of asthma, MMP-12 was found to proteolytically cleave the B cell chemokine CXCL13, which may impact the formation of pulmonary B cell follicles and local antibody responses. atsjournals.org
The interaction of MMP-12 with protease inhibitors is also a critical aspect of its regulation. Tissue inhibitors of metalloproteinases (TIMPs) are the primary endogenous inhibitors of MMPs. mdpi.com The balance between MMP-12 and TIMPs is crucial in maintaining tissue homeostasis, and an imbalance is implicated in the progression of numerous diseases. mdpi.com Additionally, MMP-12 can degrade α1-antitrypsin, an important serine protease inhibitor, which can further amplify proteolytic activity in tissues. bmj.com
Table 2: MMP-12 Interactions with Proteases and Substrates in Pathological Contexts
| Interacting Molecule | Type of Interaction | Pathological Context | Outcome of Interaction | Reference |
|---|---|---|---|---|
| pro-MMP-2, pro-MMP-3 | Activation | Ischemic Stroke | Initiation of a proteolytic cascade | bmj.com |
| Elastin | Degradation | Emphysema, Inflammatory Bowel Disease | Tissue remodeling, disease pathogenesis | mdpi.comsigmaaldrich.com |
| Type IV Collagen, Laminin, Fibronectin | Degradation | Inflammatory Bowel Disease, Ischemic Stroke | ECM breakdown, inflammation | mdpi.combmj.com |
| pro-Tumor Necrosis Factor-α (pro-TNF-α) | Cleavage/Activation | Inflammation | Release of active TNF-α, pro-inflammatory response | ashpublications.orgbmj.com |
| Myelin Basic Protein (MBP) | Degradation | Experimental Autoimmune Encephalomyelitis, Ischemic Stroke | Demyelination | bmj.com |
| ELR+ CXC Chemokines | Cleavage/Inactivation | Acute Inflammation | Termination of neutrophil influx | ashpublications.orgnih.gov |
| CCL2, CCL7, CCL8, CCL13 | Cleavage/Antagonism | Acute Inflammation | Generation of receptor antagonists, termination of macrophage influx | ashpublications.org |
| CXCL13 | Cleavage | Asthma | Potential modulation of B cell responses | atsjournals.org |
| α1-antitrypsin | Degradation | Inflammatory Diseases | Inactivation of a key protease inhibitor | bmj.com |
Compound Names Mentioned:
α1-antitrypsin
CCL2
CCL7
CCL8
CCL13
CXCL1
CXCL3
CXCL13
Fractalkine
G-CSF
GM-CSF
IFN-γ (Interferon-gamma)
IL-1β (Interleukin-1 beta)
IL-3 (Interleukin-3)
IL-4 (Interleukin-4)
IL-6 (Interleukin-6)
IL-10 (Interleukin-10)
IL-12 (Interleukin-12)
IL-17 (Interleukin-17)
I-TAC
LIX
MCP-1
MMP-1 (Matrix metalloproteinase-1)
MMP-2 (Matrix metalloproteinase-2)
MMP-3 (Matrix metalloproteinase-3)
MMP-9 (Matrix metalloproteinase-9)
MMP-12 (Matrix metalloproteinase-12)
Myelin Basic Protein (MBP)
pro-MMP-1 (pro-Matrix metalloproteinase-1)
pro-MMP-2 (pro-Matrix metalloproteinase-2)
pro-MMP-3 (pro-Matrix metalloproteinase-3)
pro-MMP-9 (pro-Matrix metalloproteinase-9)
pro-Tumor Necrosis Factor-α (pro-TNF-α)
TNF-α (Tumor Necrosis Factor-alpha)
Mmp 12 As a Research Target: Conceptual Frameworks and Preclinical Justification
Rationale for Selective MMP-12 Inhibition as a Research Strategy
The primary rationale for selectively targeting MMP-12 stems from its established involvement in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. nih.gov Preclinical studies have demonstrated that mice lacking the gene for MMP-12 exhibit a reduced inflammatory response to long-term cigarette smoke exposure and are resistant to developing emphysema. nih.gov This protective effect highlights the critical role of MMP-12 in the destructive inflammatory processes characteristic of COPD. nih.gov By inhibiting MMP-12, researchers aim to mitigate the breakdown of elastin (B1584352) and other extracellular matrix components in the lungs, which is a key factor in the decline of lung function. patsnap.com
Beyond respiratory diseases, selective MMP-12 inhibition shows promise in the context of cardiovascular diseases, particularly atherosclerosis. patsnap.comnih.gov MMP-12 is understood to contribute to the instability of atherosclerotic plaques by degrading the extracellular matrix, which can lead to plaque rupture and subsequent cardiovascular events. patsnap.com A selective MMP-12 inhibitor, RXP470.1, was shown to slow the development of atherosclerosis and promote a more stable plaque phenotype in mouse models. nih.gov Furthermore, MMP-12 is being investigated as a target in cancer, where it may facilitate tumor progression and angiogenesis, and in neurodegenerative diseases like multiple sclerosis, where it is thought to contribute to the degradation of the myelin sheath. patsnap.comdovepress.com The development of selective MMP-12 inhibitors is seen as a way to gain deeper insights into these disease processes and to potentially offer new therapeutic avenues. nih.gov The strategy of targeting specific MMPs like MMP-12 is based on the understanding that individual MMPs have distinct, and sometimes opposing, roles in disease. grc.orgdovepress.com
Discovery and Rational Design Methodologies for Mmp 12 Inhibitors
Diverse Structural Classes and Chemotypes of MMP-12 Inhibitors
MMP-12 inhibitors are broadly categorized based on their mechanism of interaction with the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. This fundamental difference in approach gives rise to two principal groups: inhibitors that rely on a zinc-binding group (ZBG) for chelation and those that operate via non-zinc chelating mechanisms. mdpi.com
Zinc-Binding Group (ZBG) Dependent Inhibitors
A predominant strategy in the design of MMP-12 inhibitors involves the incorporation of a ZBG. This functional group is engineered to chelate the catalytic zinc ion, an interaction that is fundamental to their inhibitory power. mdpi.com The nature of the ZBG is a critical determinant of an inhibitor's potency and its selectivity profile across the MMP family.
Hydroxamate-based inhibitors are characterized by the presence of a hydroxamic acid moiety (-CONHOH), which acts as a potent bidentate chelator of the Zn²⁺ ion. mdpi.com This strong chelation accounts for their high inhibitory activity against MMPs. mdpi.com However, this potency often comes at the cost of selectivity, leading to broad-spectrum inhibition across the MMP family and other metalloenzymes. dovepress.com The initial generations of MMP inhibitors, such as Batimastat (B1663600) and Marimastat (B1683930), were hydroxamate-based compounds that, despite their potency, showed limited success in clinical trials due to off-target effects. dovepress.com Research efforts have since focused on modifying the inhibitor scaffold to improve selectivity. For example, introducing bulky side chains designed to fit into the S1' specificity pocket of MMP-12 is a key strategy to differentiate it from other MMPs.
| Compound Name | Other Names | Key Features |
| Batimastat | Broad-spectrum peptidomimetic MMP inhibitor with a hydroxamic acid group. dovepress.com | |
| Marimastat | Orally bioavailable analog of Batimastat, also a broad-spectrum hydroxamate-based inhibitor. dovepress.com |
Carboxylate-based inhibitors utilize a carboxylic acid group (-COOH) as their ZBG. While generally forming a weaker bond with the zinc ion compared to hydroxamates, this can be advantageous for achieving greater selectivity. unipi.it The design of these inhibitors often compensates for the weaker zinc interaction by optimizing hydrophobic and hydrogen-bonding interactions with the enzyme's specificity pockets. unipi.it A notable example includes diaryl sulfide (B99878) derivatives bearing a dicarboxylic acid as the ZBG, which have shown good activity and selectivity for MMP-12. unipi.it
| Compound | Zinc-Binding Group | Key Research Finding |
| Diaryl sulfide with dicarboxylic acid (3a) | Dicarboxylic acid | Displayed an IC50 of 26 nM on MMP-12 with good selectivity over MMP-9 and MMP-2. unipi.it |
Inhibitors featuring a thiol group (-SH) as the ZBG represent another class of potent zinc chelators. The thiol group can effectively coordinate with the catalytic zinc ion to inhibit enzyme activity. mdpi.com However, the development of thiol-based inhibitors has faced challenges related to their in vivo stability, including susceptibility to oxidation. mdpi.com Despite these hurdles, research has explored the incorporation of the thiol group into various scaffolds. For instance, a bipeptidic analogue incorporating a thiol group as an α-substituent was shown to be an effective inhibitor of MMP-1. mdpi.com While specific examples highly selective for MMP-12 are less common in broad reviews, the principle of using a thioaryl base for designing MMP-12 inhibitors has been successfully demonstrated with other ZBGs, indicating the potential for developing selective thiol-based variants. unipi.it
Phosphorus-containing functional groups, such as phosphinic acids, serve as effective ZBGs in MMP inhibitors. These groups can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov The development of phosphinic peptide analogues has resulted in a generation of more selective MMP inhibitors. nih.gov A highly selective and potent MMP-12 inhibitor, RXP 470.1, was developed using this approach and has been instrumental in studying the role of MMP-12 in various disease models. nih.gov This inhibitor demonstrates a high affinity for human MMP-12 with a Ki of 0.2 nmol/L. nih.gov
| Compound Name | Zinc-Binding Group | Key Research Finding |
| RXP 470.1 | Phosphinic Acid | A potent and highly selective this compound with a Ki of 0.2 nmol/L against human MMP-12. nih.gov |
Thiol-Based Inhibitors
Peptidomimetic and Non-Peptidic Compounds
The initial strategies for developing MMP inhibitors were centered on peptidomimetic compounds. These molecules mimic the natural peptide substrates of MMPs. A classic approach involved using a hydroxamic acid group to chelate the catalytic zinc ion (Zn2+) in the enzyme's active site, effectively blocking its activity. mdpi.com Early examples of these broad-spectrum hydroxamate-based peptidomimetics include batimastat and marimastat. mdpi.comnih.gov While potent, these first-generation inhibitors lacked selectivity, leading to significant side effects in clinical trials because they inhibited multiple MMPs indiscriminately. mdpi.comnih.govnih.gov
This lack of specificity prompted a shift towards the development of non-peptidic inhibitors and compounds with alternative zinc-binding groups (ZBGs), such as carboxylates, thiols, and phosphorus-based moieties. mdpi.comnih.gov The goal was to improve selectivity by designing molecules that exploited structural differences between the active sites of various MMPs. mdpi.com This second generation of inhibitors, encompassing both peptidomimetic and non-peptidomimetic scaffolds, aimed to fit better into the specific sub-pockets of the target enzyme. mdpi.com
Further refinement led to third-generation inhibitors, which are often non-peptidic and designed to not chelate the catalytic zinc ion directly. researchgate.net These inhibitors achieve their potency and selectivity through specific hydrophobic and hydrophilic interactions with residues within the enzyme's active site, particularly the S1' pocket. researchgate.netpdbj.org This approach reduces the potential for off-target effects associated with strong, indiscriminate zinc chelation. nih.gov
Novel Glycoconjugate Inhibitor Architectures
A significant challenge in the clinical development of MMP-12 inhibitors has been achieving adequate water solubility and oral bioavailability. nih.gov To address this, researchers have developed novel glycoconjugate architectures, which involve attaching a sugar moiety to a known inhibitor scaffold. This strategy aims to increase the hydrophilicity of the compound. researchgate.netnih.gov
One successful example is a class of sugar-based arylsulfonamide carboxylates. nih.gov Starting with a potent and selective arylsulfonamide inhibitor, researchers conjugated it with a β-N-acetyl-d-glucosamine moiety. researchgate.netnih.gov The resulting glycoconjugates, connected via either a thioureido or a 1,4-triazole linker, demonstrated nanomolar inhibitory activity against MMP-12 while showing significantly lower affinity for other MMPs like MMP-9. nih.gov Notably, the thioureido-linked compounds generally showed higher potency than their triazole-linked counterparts. nih.gov This approach not only improved water solubility but also offered a potential mechanism for enhanced intestinal absorption, as one compound was shown to cross the intestinal membrane via the GLUT2 glucose transporter. nih.gov
Computational and Structure-Based Design Approaches
The development of selective MMP-12 inhibitors has been profoundly influenced by computational methods that leverage the three-dimensional structure of the enzyme.
Structure-Based Drug Design (SBDD) Principles
Structure-Based Drug Design (SBDD) is a cornerstone of modern inhibitor development, utilizing the high-resolution structural information of the target protein to design complementary ligands. taylorfrancis.commdpi.com The fundamental principle of SBDD is to analyze the three-dimensional structure of the target's binding site to design molecules that fit with high affinity and specificity. mdpi.com For MMP-12, SBDD strategies have been instrumental in moving from broad-spectrum to selective inhibitors. taylorfrancis.comnih.govtaylorfrancis.com This approach relies on detailed knowledge of the enzyme's crystal structure, allowing for the design of non-zinc binding inhibitors that still interact effectively with the active site. researchgate.net
The availability of X-ray crystal structures of the MMP-12 catalytic domain is fundamental to SBDD. taylorfrancis.com These structures provide a detailed map of the active site, guiding the design process. Critically, the analysis of MMP-12 co-crystallized with various inhibitors offers precise insights into how these molecules bind. pdbj.orgnih.gov For instance, the crystal structure of MMP-12 in a complex with the hydroxamic acid inhibitor CGS27023A revealed how the inhibitor's functional groups form hydrogen bonds and occupy specific pockets. nih.gov
Similarly, structures of MMP-12 complexed with non-peptidic, non-zinc-chelating inhibitors have shown how these molecules can bind deep within the S1' pocket, making important hydrophobic interactions. pdbj.org The crystallographic analysis of a phosphinic pseudopeptide inhibitor conjugated to a cyanine (B1664457) dye (Cy5.5) confirmed that the large dye moiety did not disrupt the essential binding interactions of the core inhibitor. acs.org Furthermore, comparing inhibitor-bound structures with the solution structure of inhibitor-free MMP-12 allows researchers to understand the conformational adjustments the enzyme undergoes upon ligand binding, providing additional opportunities for rational drug design. nih.gov
Selectivity among MMPs is largely achieved by exploiting the differences in the size, shape, and chemical nature of their active site pockets, or sub-sites. mdpi.com The active site cleft is generally divided into primed (S') and unprimed (S) subsites on either side of the catalytic zinc. For MMP-12, the S1' specificity pocket is a primary focus for inhibitor design. mdpi.com
The S1' pocket of MMP-12 is notably large and deep, extending into a channel through the protein, a feature it shares with MMPs 3, 8, and 13. nih.gov The design of inhibitors with side chains (P1' groups) that can optimally fill this large cavity and form favorable interactions with the amino acid residues lining it is a key strategy for achieving both potency and selectivity. nih.govpdbj.org For example, retrospective analysis has shown that optimal contacts between an inhibitor's P1' side chain and residues at the bottom of the S1' cavity are crucial for high affinity. nih.gov The flexibility of the loops forming this pocket, such as the S1'-loop, is also an important consideration, as the enzyme can adopt different conformations to accommodate various inhibitors. nih.gov
Utilization of MMP-12 Crystal Structures and Enzyme-Inhibitor Complexes
Computer-Aided Drug Design (CADD) Techniques
Computer-Aided Drug Design (CADD) encompasses a broad range of computational tools that rationalize and accelerate the drug discovery process. nih.govplos.org These techniques are used to identify initial hits, optimize them into lead compounds, and predict their properties, thereby reducing the need for extensive and costly laboratory screening. plos.org
For MMP-12, CADD methods are widely applied. Virtual screening, a key CADD technique, involves docking large libraries of compounds into the MMP-12 active site computationally to identify potential binders. mdpi.commdpi.com This method has been successfully used to identify broad-spectrum MMP inhibitors. mdpi.com Pharmacophore modeling is another approach, where a 3D model defining the essential steric and electronic features required for binding is created and used to search for matching compounds. mdpi.com For MMP-12, structure-based pharmacophores have been built by probing the binding site with molecular fragments to identify the most suitable interaction points. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity, aiding in the prediction of potency for newly designed molecules. dokumen.pub These in silico methods, often used in an integrated workflow, are indispensable for the modern discovery of novel MMP-12 inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity. These models help in predicting the potency of new inhibitors and guide their optimization.
A Hologram QSAR (HQSAR) model was developed for a series of tricycle core-containing MMP-12 inhibitors with a dibenzofuran (B1670420) ring. nih.gov This model demonstrated good internal and external validity, with a cross-validated q² value of 0.697 and a conventional r² value of 0.986 for the training set, and an r² pred of 0.8733 for the test set. nih.gov The contribution plot from this study indicated that the aromatic carbon and the oxygen atom in the furan (B31954) ring were beneficial for the biological activity. nih.gov
Another QSAR study focused on arylsulfone analogs as MMP-12 inhibitors, investigating both carboxylic and hydroxamic acid zinc-binding groups. nih.gov This study revealed that the variation in inhibitory potency was primarily governed by intrinsic binding and dispersion interaction energies. nih.gov Furthermore, an analysis using the fragment molecular orbital (FMO) method helped in identifying key amino acid residues that influence inhibitor potency. nih.gov
In a study of dibenzofuran and dibenzothiophene (B1670422) derivatives, various 2D and 3D-QSAR techniques were employed. bohrium.com These analyses highlighted the importance of the carboxylic group for binding to the catalytic Zn²⁺ ion and the positive contribution of an i-propyl sulfonamido carboxylic acid function to MMP-12 inhibition. bohrium.com The study also found that steric and hydrophobic groups near the furan ring on the dibenzofuran moiety were favorable for activity. bohrium.com
A separate QSAR study on arylsulfones identified several molecular descriptors as being pivotal for MMP-12 inhibitory activity. jcbsc.org These included the average molecular weight (AMW), the number of rotatable bonds (RBN), the complimentary information content index of 3rd order neighborhood symmetry (CIC3), the average valence connectivity index chi-3 (X3Av), and the sum of topological distance between N and O atoms (T(N..O)). jcbsc.org
Machine Learning Algorithms for Inhibitor Prediction and Classification
Machine learning (ML) has emerged as a powerful tool for the prediction and classification of MMP-12 inhibitors, capable of building robust statistical models from large datasets. Various ML approaches have been successfully applied in this domain.
Another approach utilized six swarm intelligence optimization algorithms to enhance the parameters of an SVM model, which resulted in a high prediction accuracy of 98.89% for identifying potential MMP-12 inhibitors. researchgate.net Random Forest (RF) models, which are a type of supervised machine learning algorithm, have also been used in virtual screening workflows. mdpi.com These models use fingerprints to relate structural features to bioactivity, allowing them to identify molecules with characteristics similar to known active compounds. mdpi.com
The general workflow for developing these ML models involves several steps:
Data Collection : Gathering a dataset of compounds with known MMP-12 inhibitory activity. frontiersin.org
Descriptor Calculation : Generating molecular descriptors that characterize the physicochemical properties of the compounds. frontiersin.org
Data Splitting : Dividing the dataset into training and testing sets, typically with a 70%-30% split. frontiersin.org
Model Building : Training various ML algorithms like SVM, k-NN, Random Forest, and Logistic Regression on the training data. frontiersin.org
Model Evaluation : Assessing the performance of the models using metrics such as accuracy, precision, recall, and F1 score on the test set. frontiersin.org
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of MMP-12 inhibitors and to understand the interactions with the enzyme's active site.
Docking studies have been instrumental in elucidating the binding mechanisms of various classes of MMP-12 inhibitors. For example, in the study of dibenzofuran and dibenzothiophene derivatives, molecular docking and subsequent molecular dynamics (MD) simulations revealed stable and compact binding of these compounds within the MMP-12 active site. bohrium.com These simulations highlighted the importance of specific structural features identified in the QSAR studies for achieving potent inhibition. bohrium.com
In another study, molecular docking was used to validate the results of a virtual screening campaign. The docking poses of hit compounds helped to identify key interactions with the catalytic zinc ion and residues in the S1' pocket of MMP-12. frontiersin.org For instance, propolis compounds such as licoflavone A and pinostrobin (B192119) were identified as potential MMP-12 inhibitors through molecular docking, which showed they could form stable complexes with the enzyme. jppres.com The accuracy of docking protocols is often validated by redocking a co-crystallized ligand into the protein's binding site and ensuring the pose is accurately reproduced. frontiersin.org
The process of molecular docking generally involves preparing the 3D structures of both the protein (MMP-12) and the ligand (inhibitor), defining a grid box around the active site, and then using a scoring function to evaluate the different binding poses. peerj.comfrontiersin.org
Computational Protein Design for Protein-Based Inhibitors
While small molecule inhibitors are common, protein-based inhibitors offer an alternative therapeutic strategy. Computational design plays a key role in engineering these protein inhibitors for improved affinity and selectivity. A prominent example is the engineering of the Tissue Inhibitors of Metalloproteinases (TIMPs).
Natural TIMPs are broad-spectrum inhibitors of MMPs. frontiersin.org To create more selective inhibitors, computational methods are combined with combinatorial screening techniques like yeast surface display. frontiersin.orgresearchgate.net One strategy involves extending a loop on the N-terminal domain of TIMP-2 (N-TIMP2) to interact with non-conserved regions on the surface of the target MMP, such as MMP-14, while avoiding off-target MMPs like MMP-3. researchgate.net Computational design is used to create a focused library of loop variants, which is then experimentally screened for the desired binding profile. researchgate.net
Another approach used computational methods to identify seven positions at the N-TIMP-2 interface that could tolerate mutations to increase affinity for MMP-14. dovepress.com This synergistic approach of combining computational modeling with combinatorial library screening has proven effective in optimizing TIMPs for enhanced MMP binding and selectivity. frontiersin.org
High-Throughput and Fragment-Based Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify active "hits." Fragment-based screening is a related approach that screens smaller, low-molecular-weight compounds.
High-Throughput Screening (HTS) Techniques (e.g., HTS by NMR)
High-Throughput Screening by Nuclear Magnetic Resonance (HTS by NMR) is a powerful biophysical method for identifying and characterizing ligands that bind to a target protein. nih.gov This technique has been successfully applied to discover novel MMP-12 inhibitors. nih.govescholarship.org
One implementation of HTS by NMR involved the creation of a focused positional scanning combinatorial library of peptide mimetics, with each compound containing a hydroxamic acid moiety for metal chelation. nih.govescholarship.org This library, containing approximately 100,000 compounds, was screened against the catalytic domain of MMP-12. nih.govescholarship.org The screening was performed by monitoring changes in the protein's NMR spectra upon addition of compound mixtures. Specifically, 1D ¹H aliphatic and 2D [¹⁵N,¹H] SOFAST-HMQC spectra were used to detect chemical shift perturbations, which indicate binding. nih.govnih.gov
The process involved creating mixtures where one of three positions (P1, P2, or P3) was fixed with a specific amino acid analog, while the other two positions contained a mixture of all possibilities. nih.gov By ranking the mixtures based on the induced chemical shift changes, the preferred substituents at each position were identified, leading to the discovery of potent and selective MMP-12 inhibitors. nih.govnih.gov This fragment-based approach, guided by NMR, allows for the efficient exploration of chemical space and the de novo design of inhibitors. nih.gov
Optimization Strategies for Potency and Selectivity
A significant hurdle in the development of MMP inhibitors has been achieving selectivity for a specific MMP isoform. pnas.orgpatsnap.com The high degree of structural similarity in the active sites of different MMPs, particularly the conserved zinc-binding motif, has made the design of selective inhibitors a formidable challenge. mdpi.compatsnap.com Early, broad-spectrum MMP inhibitors, such as batimastat and marimastat, targeted this conserved region and, while potent, failed in clinical trials due to off-target effects and associated toxicities. patsnap.comnih.gov These failures underscored the critical need for selective inhibitors. pnas.org
The lack of selectivity is a major contributor to the adverse effects observed with early MMP inhibitors. patsnap.commdpi.com For instance, the musculoskeletal syndrome seen with broad-spectrum inhibitors is believed to result from the inhibition of multiple MMPs. mdpi.com Therefore, modern drug discovery efforts are intensely focused on developing inhibitors that can discriminate between different MMP family members. pnas.orgmdpi.com
Several strategies have been employed to overcome the selectivity challenge:
Exploiting Structural Differences: Focusing on less conserved regions of the enzyme, such as the S1' pocket, has proven to be a fruitful approach. mdpi.commdpi.com
Alternative Zinc-Binding Groups (ZBGs): Moving away from the traditional hydroxamate group, which tends to bind non-selectively to the catalytic zinc ion, has led to the development of more selective inhibitors. acs.orgmdpi.com
Allosteric Inhibition: Targeting sites on the enzyme other than the active site can provide a high degree of selectivity. dovepress.comresearchgate.net
Antibody-Based Inhibitors: The large interaction surface of antibodies allows them to engage with both the active site and surrounding, less-conserved residues, leading to high specificity. pnas.orgpatsnap.comdovepress.com
For MMP-12, the development of a phosphinic peptide inhibitor, RXP470.1, demonstrated that high selectivity is achievable. nih.gov This compound exhibited over 100-fold selectivity for MMP-12 compared to other MMPs, highlighting the potential of exploiting subtle chemical differences to achieve the desired specificity. nih.gov
The S1' pocket, a hydrophobic subsite adjacent to the catalytic zinc ion, is the most variable region among the different MMPs in terms of size, shape, and amino acid sequence. mdpi.commdpi.comresearchgate.netacs.org This variability provides a key opportunity for the rational design of selective inhibitors. mdpi.comresearchgate.net By designing molecules that specifically fit into the unique architecture of the MMP-12 S1' pocket, it is possible to achieve high selectivity over other MMPs. mdpi.com
Computational studies have been instrumental in characterizing the S1' pocket of various MMPs, revealing differences in hydrophobicity and electrostatic properties. mdpi.comresearchgate.net For MMP-12, hydrophobic interactions within the S1' pocket are particularly important for inhibitor selectivity. mdpi.comresearchgate.net The design of inhibitors with appropriate hydrophobic substituents that can favorably interact with this pocket is a key strategy. mdpi.commdpi.com
X-ray crystallography has provided detailed structural information on how inhibitors bind within the S1' pocket of MMP-12, guiding the design of more selective compounds. acs.orgresearchgate.net For example, the crystal structure of an inhibitor complexed with MMP-12 can reveal specific interactions between the inhibitor and amino acid residues lining the S1' pocket, such as Tyr240 and Lys241. nih.gov This information allows for the targeted modification of the inhibitor to enhance these interactions and improve both potency and selectivity. nih.gov
The flexibility of the S1' pocket is another important consideration. mdpi.comacs.org The pocket can adopt different conformations upon inhibitor binding, and understanding this dynamic behavior is crucial for designing effective and selective inhibitors. acs.org
Allosteric inhibition represents an innovative approach to achieving high selectivity for MMP-12. imrpress.comimrpress.com Unlike traditional inhibitors that compete with the substrate for binding at the active site, allosteric inhibitors bind to a distinct site on the enzyme, known as an allosteric site. researchgate.netnih.gov This binding event induces a conformational change in the enzyme that alters the active site and reduces its catalytic activity. dovepress.comresearchgate.net
The key advantage of targeting allosteric sites is that they are generally less conserved across the MMP family than the active site. researchgate.netnih.gov This provides a greater opportunity to develop inhibitors that are highly specific for a single MMP isoform, thereby minimizing off-target effects. dovepress.comresearchgate.net
The development of allosteric MMP inhibitors is an emerging area of research. imrpress.comimrpress.com It involves identifying and validating allosteric sites on the enzyme and then designing molecules that can bind to these sites with high affinity and specificity. researchgate.netnih.gov Antibody-based inhibitors have shown promise in this regard, as they can be designed to bind to unique surface epitopes away from the active site, leading to allosteric inhibition. dovepress.com For example, the antibody LEM-2/15 has been shown to allosterically inhibit MMP-14. dovepress.com While specific allosteric inhibitors for MMP-12 are still in the early stages of development, this strategy holds significant potential for creating the next generation of highly selective MMP-12 therapeutics.
Structure-activity relationship (SAR) studies are fundamental to the optimization of MMP-12 inhibitors. nih.govcapes.gov.br These studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity, providing crucial insights for designing more potent and selective inhibitors. nih.gov
For MMP-12 inhibitors, SAR studies often focus on several key areas:
The Zinc-Binding Group (ZBG): While traditional hydroxamates are potent ZBGs, they often lack selectivity. nih.gov SAR studies have explored a variety of alternative ZBGs, such as carboxylates and phosphinates, to improve selectivity for MMP-12. nih.gov
The P1' Substituent: This part of the inhibitor interacts with the S1' pocket, and its size, shape, and chemical properties are critical for both potency and selectivity. acs.org SAR studies have shown that modifications to the P1' group can significantly impact an inhibitor's activity against MMP-12 versus other MMPs. nih.govacs.org
By systematically synthesizing and testing a series of related compounds, researchers can build a detailed understanding of the SAR for a particular class of inhibitors. nih.govcapes.gov.br This knowledge allows for the rational design of new compounds with improved properties. For example, a study on a series of biphenylsulfonamide inhibitors revealed that substituting a bromine atom at the 4'-position significantly improved both in vitro activity and pharmacokinetic properties. capes.gov.br
The specific chemical substituents on an this compound have a profound influence on its inhibitory activity and selectivity. nih.gov SAR studies have provided detailed insights into these effects.
For instance, in a series of sugar-based biphenylsulfonamide carboxylates, the nature of the linker between the sugar moiety and the biphenylsulfonamide core was found to be important for activity. nih.gov Thioureido-linked compounds were generally more potent MMP-12 inhibitors than their triazole-linked counterparts. mdpi.com
In another study of ageladine A analogs, it was discovered that the presence of a halogen atom (bromine or chlorine) at the 2-position of the pyrrole (B145914) ring and an additional bromine atom at the 4-position significantly enhanced MMP-12 inhibitory activity. nih.gov
The lipophilicity of substituents can also play a crucial role. In a series of biphenylsulfonamide inhibitors, varying the lipophilicity of the substituent at the alpha-position generally maintained potency against MMP-2, -3, and -13 but decreased oral systemic availability. capes.gov.br
Furthermore, the stereochemistry of substituents can be critical. For a pair of enantiomeric hydroxamic acid inhibitors, the S-isomer was a potent inhibitor of MMP-1, -7, and -9, while the R-isomer was significantly less active against these enzymes. capes.gov.br
Structure-Activity Relationship (SAR) Studies to Guide Optimization
Role of Physicochemical Properties (e.g., Hydrophobicity) in Binding
The interaction between an inhibitor and the active site of Matrix Metalloproteinase-12 (MMP-12) is fundamentally governed by the physicochemical properties of both the molecule and the enzyme's binding pockets. Among these properties, hydrophobicity plays a particularly crucial role in achieving potent and selective inhibition of MMP-12. mdpi.comscialert.net The rational design of MMP-12 inhibitors frequently involves optimizing these properties to maximize binding affinity and specificity.
The significance of hydrophobicity stems directly from the structural characteristics of the MMP-12 active site. nih.gov The active-site cleft is notably hydrophobic, and this characteristic is especially pronounced in the S1' subsite, often referred to as the "selectivity pocket". nih.govnih.govresearchgate.net Computational and crystallographic studies have revealed that variability in hydrophobicity and electrostatic properties within the S1' pocket among different MMPs can be exploited to design selective inhibitors. mdpi.com For MMP-12, hydrophobic interactions are a key factor for achieving selectivity. mdpi.com The S1' subsite of MMP-12 is described as a deep, continuous tube-like channel, which can accommodate various hydrophobic moieties of an inhibitor. nih.gov This structural feature, along with a general surface hydrophobicity shared with MMP-7, helps explain some of their overlapping substrate profiles. nih.gov
In the design of MMP-12 inhibitors, a common strategy is to incorporate a hydrophobic group that can effectively occupy the S1' pocket. nih.gov This is a central tenet of structure-activity relationship (SAR) studies for this enzyme class.
Non-Zinc Binding Inhibitors: A class of inhibitors has been developed that does not rely on chelating the catalytic zinc ion, thereby aiming for improved selectivity. researchgate.net These molecules are often characterized as being long and hydrophobic, with structures containing linked aromatic or planar rings. researchgate.net For these inhibitors, hydrophobicity is critical for maintaining the protein-inhibitor interactions that lead to high potency. researchgate.net However, this high hydrophobicity can negatively impact water solubility. To counteract this, hydrophilic groups like amino and carbonyl functions are sometimes incorporated into solvent-exposed regions of the molecule to improve solubility without sacrificing binding affinity. researchgate.net
Hydroxamate-Based Inhibitors: In many series of hydroxamate-based inhibitors, the hydrophobic properties of the molecule play a major role in the inhibition of MMPs. scialert.net The hydroxamate group itself acts as a potent zinc-binding group (ZBG) that drives potency, while the P1' side chain's interaction with the hydrophobic S1' pocket is modulated to achieve selectivity. nih.gov
Research findings have demonstrated the tangible effects of modifying hydrophobic groups on inhibitor performance. For instance, in one study, cyclic hydroxamate analogues (CGA & CGA-1) with a hydrophobic P1' fragment displayed high affinity for MMP-12. nih.gov When the two negatively charged carboxylic acid groups on an analogue were replaced by amide groups (to form the compound RYM), the resulting molecule lost its selectivity for MMP-12 and inhibited a broad range of MMPs, highlighting that while hydrophobicity is key, electrostatic properties are also significant for selectivity. nih.gov
The following table summarizes research findings on how physicochemical modifications impact MMP-12 inhibition.
| Inhibitor Series/Compound | Modification | Effect on MMP-12 Binding/Selectivity | Finding Source |
| Anti-succinate hydroxamates | Cyclization of the core (CGA vs. AGA series) | Cyclic analogues (CGA & CGA-1) showed higher affinity (Kᵢ < 2 nM) and selectivity for MMP-12 compared to acyclic versions (AGA series, Kᵢ = 7.5 to 12 nM). nih.gov | nih.gov |
| CGA-1 Analogue (RYM) | Replacement of two carboxylic acid groups with amide groups | The resulting molecule (RYM) lost its selectivity towards MMP-12, becoming a pan-MMP inhibitor. nih.gov | nih.gov |
| Non-zinc binding inhibitors | General feature | Tend to be long, hydrophobic molecules. Hydrophobicity is critical for potency, but can lead to poor water solubility. researchgate.net | researchgate.net |
| Dibenzofuran derivatives | Addition of steric and hydrophobic groups near the furan ring | Found to be favorable for stable binding at the S1' pocket and higher MMP-12 inhibition. bohrium.com | bohrium.com |
| Propolis compounds | Pinostrobin | Molecular docking studies showed a binding affinity of -9.36 kcal/mol towards MMP-12, indicating favorable hydrophobic interactions. jppres.com | jppres.com |
Preclinical Evaluation and Mechanistic Characterization of Mmp 12 Inhibitors
In Vitro Enzymatic and Binding Assays
In vitro assays are fundamental to the initial characterization of MMP-12 inhibitors, providing quantitative data on their potency and interaction with the target enzyme.
Fluorometric and Colorimetric Assay Systems for Activity Measurement
The enzymatic activity of MMP-12 and the potency of its inhibitors are commonly determined using fluorometric and colorimetric assays. ldorganisation.com These systems utilize synthetic substrates that, when cleaved by MMP-12, produce a measurable signal.
Fluorometric assays often employ a Förster Resonance Energy Transfer (FRET) peptide substrate. anaspec.com In its intact state, the fluorescence of a donor fluorophore on the peptide is quenched by a nearby acceptor molecule. anaspec.com Upon cleavage by MMP-12, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to enzyme activity. anaspec.com An example of such a substrate is Mca-KPLGL-Dap(Dnp)-AR-NH2. google.com The change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. anaspec.com
Colorimetric assays, while also utilized, are generally less common for high-throughput screening of MMP-12 inhibitors. These assays typically involve a chromogenic substrate that releases a colored compound upon cleavage, which can then be quantified using a spectrophotometer.
Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki)
A critical parameter in evaluating an inhibitor's potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of MMP-12 by 50%. This value is determined by measuring MMP-12 activity across a range of inhibitor concentrations. google.com For instance, the selective MMP-12 inhibitor MMP408 was identified as a potent inhibitor through such evaluations. researchgate.net
The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity to the enzyme. google.com It is independent of the substrate concentration used in the assay. The Ki can be calculated from the IC50 value, particularly when the mechanism of inhibition is competitive. google.comgoogle.com The relationship between IC50 and Ki is influenced by the Michaelis-Menten constant (Km) of the substrate. google.com For example, under assay conditions where the substrate concentration is significantly lower than the Km, the Ki value is approximately equal to the IC50. google.com
Kinetic Analysis of Inhibition (e.g., Competitive, Non-Competitive, Slow-Binding)
Understanding the mechanism by which an inhibitor interacts with MMP-12 is crucial. Kinetic analysis helps to classify inhibitors as competitive, non-competitive, uncompetitive, or mixed-type.
Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. google.comgoogle.com This type of inhibition can be overcome by increasing the substrate concentration. Many MMP inhibitors that chelate the catalytic zinc atom function through a competitive mechanism. diva-portal.org
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. scbt.com NNGH is an example of a compound that exhibits a non-competitive inhibition profile against MMP-12. scbt.com
Slow-binding inhibitors exhibit a time-dependent increase in inhibition, where the initial enzyme-inhibitor complex slowly isomerizes to a more tightly bound complex. researchgate.net This can be observed as a lag in the onset of inhibition. Full kinetic analysis for these inhibitors can be complex and may require specialized experimental designs and data analysis methods. researchgate.netresearcher.life
Lineweaver-Burk plots, derived from measuring initial reaction velocities at various substrate and inhibitor concentrations, are a classical method for determining the type of inhibition. nih.gov
Selectivity Profiling against a Panel of Relevant Metalloproteases
Due to the high degree of structural similarity among the active sites of different MMP family members, achieving inhibitor selectivity is a significant challenge. mdpi.comdovepress.com Early broad-spectrum MMP inhibitors often failed in clinical trials due to side effects resulting from the inhibition of multiple MMPs. nih.gov Therefore, it is essential to profile candidate MMP-12 inhibitors against a panel of other relevant metalloproteinases to determine their selectivity. acs.org
This panel typically includes other MMPs such as MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-13, as well as other related proteases like a disintegrin and metalloproteinases (ADAMs). dovepress.comacs.org For example, the phosphinic peptide RXP470.1 was identified as a selective murine this compound. dovepress.com Similarly, compound 78 was found to be a highly potent and selective this compound over other MMPs. researchgate.net The goal is to identify compounds that are highly potent against MMP-12 while exhibiting significantly lower or no activity against other metalloproteases, thereby minimizing the potential for off-target effects. dovepress.comacs.org
Biosensor-Based Screening for Ligand-Target Interactions
Biosensor-based technologies, particularly Surface Plasmon Resonance (SPR), have become valuable tools for screening and characterizing ligand-target interactions. diva-portal.org SPR allows for real-time, label-free detection of binding events between an inhibitor and the target enzyme. diva-portal.org
In a typical SPR experiment, the MMP-12 enzyme is immobilized on a sensor chip surface. A solution containing the potential inhibitor (analyte) is then flowed over the surface. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. diva-portal.org This technology can be used for:
Fragment-based screening: Identifying small molecular fragments that bind to MMP-12, which can then be optimized into more potent inhibitors. diva-portal.org
Kinetic analysis: Determining the association (on-rate) and dissociation (off-rate) constants of the inhibitor-enzyme interaction, providing a detailed understanding of the binding kinetics. diva-portal.org
Competition assays: Confirming that a hit compound binds to the active site by competing with a known active site inhibitor. diva-portal.org
SPR has been successfully used to identify novel MMP-12 inhibitors and to provide detailed mechanistic information that can be challenging to obtain from conventional enzyme inhibition assays, especially for inhibitors with slow dissociation rates. diva-portal.orgresearchgate.net
Cellular and Ex Vivo Model Studies
Following in vitro characterization, promising MMP-12 inhibitors are evaluated in more physiologically relevant systems, such as cell-based assays and ex vivo models. These studies provide insights into the inhibitor's activity in a more complex biological environment.
Cellular assays can be used to assess the ability of an inhibitor to block MMP-12 activity in a cellular context. For example, studies have used Caco-2 cell monolayers to investigate the role of MMP-12 in wound healing. In these experiments, the addition of an this compound was shown to modulate the wound healing process. nih.gov
Ex vivo models utilize tissues or organs cultured outside the body to study disease processes and the effects of potential therapeutics. For instance, a human ex vivo model of early aneurysm development has been used to study the effects of the this compound RXP470.1. x-mol.netmdpi.com In another study, an ex vivo everted gut sac model was employed to evaluate the intestinal permeability of carbohydrate-based MMP-12 inhibitors. mdpi.com Furthermore, ex vivo studies using Ussing chambers have demonstrated that the absence of MMP-12 can attenuate the decrease in colonic transepithelial resistance in a model of colitis. nih.gov These models provide a valuable bridge between in vitro assays and in vivo animal studies.
Assessment of Inhibitor Effects on Cell Proliferation, Migration, and Invasion (e.g., Cancer Cell Lines)
Matrix Metalloproteinase-12 (MMP-12) is implicated in tumor progression due to its role in breaking down the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis. patsnap.comfrontiersin.org Preclinical studies using various cancer cell lines have demonstrated that inhibiting MMP-12 can effectively reduce these malignant properties.
Broad-spectrum MMP inhibitors and specific MMP-12 inhibitors have been evaluated for their anti-cancer effects in vitro. For instance, Tanomastat (BAY 12-9566), a non-peptidic biphenyl (B1667301) inhibitor, has been shown to inhibit the migration of HT1080 human fibrosarcoma cells through an artificial basement membrane. oup.com It also prevents matrix invasion by endothelial cells in a concentration-dependent manner, a key process in angiogenesis that supports tumor growth. medchemexpress.com Similarly, the broad-spectrum inhibitor CGS-27023A, while not affecting cancer cell proliferation directly, effectively inhibits the invasion of HT 1080 tumor cells through matrigel. oup.com
Further studies have highlighted the role of MMP-12 in specific cancers. Overexpression of MMP-12 is positively correlated with the metastasis of ovarian cancer. frontiersin.org In models of castration-resistant prostate cancer (CRPC), silencing the MMP-12 gene in CRPC cells led to reduced cell migration and invasion. scielo.br Animal experiments confirmed that CRPC xenograft tumors with MMP-12 knockdown exhibited reduced tumor growth. scielo.br These findings underscore the potential of MMP-12 inhibition as a strategy to impede the spread of tumors. patsnap.com
Table 1: Effects of MMP-12 Inhibition on Cancer Cell Lines
| Inhibitor/Method | Cancer Cell Line | Key Findings | Citations |
|---|---|---|---|
| Tanomastat (BAY 12-9566) | HT1080 (Human Fibrosarcoma) | Inhibited cell migration through artificial basement membrane. | oup.com |
| Tanomastat (BAY 12-9566) | Endothelial Cells | Prevented matrix invasion without affecting cell proliferation. | medchemexpress.com |
| CGS-27023A | HT 1080 (Human Fibrosarcoma) | Inhibited tumor cell invasion through matrigel. | oup.com |
| MMP-12 Silencing | Castration-Resistant Prostate Cancer (CRPC) Cells | Reduced cancer cell migration and invasion. | scielo.br |
| Glycylglycine (B550881) oleamide (B13806) (GGO) | Not specified | Exhibited anti-elastase (MMP-12) activity, inhibiting MMP-12 by up to 60%. | researchgate.net |
Investigation of this compound Impact on Cellular Signaling Pathways
MMP-12 inhibitors exert their effects not only by blocking ECM degradation but also by modulating critical cellular signaling pathways involved in inflammation, cell growth, and apoptosis. scbt.com Research indicates that the enzymatic activity of MMP-12 can trigger specific signaling cascades, and its inhibition can reverse or prevent these effects.
One significant pathway influenced by MMP-12 involves the Epidermal Growth Factor Receptor (EGFR). In A549 lung epithelial cells, recombinant human MMP-12 (rhMMP-12) was found to induce the production of the pro-inflammatory chemokine IL-8/CXCL8. physiology.org This effect was dependent on the proteolytic activity of MMP-12 and was blocked by both the broad-spectrum MMP inhibitor Batimastat (B1663600) and the selective this compound AS111793. physiology.org Further investigation revealed that this process required the activation of EGFR and the downstream ERK1/2 signaling pathway. physiology.org
MMP-12 also plays a role in regulating cell adhesion and apoptosis-related pathways. In neutrophils, MMP-12 was shown to induce a robust apoptotic signalome, partly by downregulating WNT signaling. nih.gov This was achieved through the proteolytic cleavage of adherens junction components, including β-catenin, cadherin-3, and catenin-α2. nih.gov In castration-resistant prostate cancer cells, silencing MMP-12 disrupted autophagy marker expression via the P62/LC3 pathway and lipid utilization through the CD36/CPT1 pathway. scielo.br Furthermore, proteomic analyses following MMP-12 inhibition in mouse models of abdominal aortic aneurysms confirmed a beneficial impact on inflammatory pathways. nih.govmdpi.com
Table 2: Impact of MMP-12 Inhibition on Cellular Signaling
| Inhibitor/Method | Cell Type/Model | Signaling Pathway Affected | Outcome | Citations |
|---|---|---|---|---|
| Batimastat, AS111793 | A549 Lung Epithelial Cells | EGFR, ERK1/2 | Blocked MMP-12-induced IL-8/CXCL8 production. | physiology.org |
| MMP-12 (enzymatic action) | Neutrophils | WNT Signaling | Downregulated WNT pathway by cleaving β-catenin, cadherin-3, and catenin-α2. | nih.gov |
| MMP-12 Silencing | CRPC Cells | Autophagy (P62/LC3), Lipid Metabolism (CD36/CPT1) | Disrupted autophagy and lipid utilization pathways, reducing malignancy. | scielo.br |
| RXP470.1 | Mouse Model (Aortic Aneurysm) | Inflammatory Pathways | Exerted a beneficial effect on inflammatory and ECM remodeling pathways. | nih.govmdpi.com |
Evaluation of ECM Component Degradation in Cellular Contexts
A primary function of MMP-12, also known as macrophage metalloelastase, is the degradation of extracellular matrix components, with a particular affinity for elastin (B1584352). patsnap.commdpi.com Dysregulated MMP-12 activity leads to excessive ECM breakdown, contributing to tissue damage in various pathologies. patsnap.com Inhibitors of MMP-12 are therefore evaluated for their ability to preserve the integrity of the ECM.
The primary substrate for MMP-12 is elastin, and the enzyme's ability to degrade it is a key focus of inhibitor studies. nih.gov In mouse models of angiotensin II-induced abdominal aortic aneurysms (AAAs), administration of the selective this compound RXP470.1 was associated with diminished medial thinning and significantly reduced elastin fragmentation. nih.govmdpi.com This highlights the direct role of MMP-12 in elastin degradation in a disease context. mdpi.com
Beyond elastin, MMP-12 can degrade a wide array of ECM proteins, including type IV collagen, fibronectin, and laminin. mdpi.com In a mouse model of colitis, increased MMP-12 expression was linked to the degradation of basement membrane laminin, which was attenuated in MMP-12 deficient mice. researchgate.net In an ex vivo study on human skin explants, the compound glycylglycine oleamide (GGO) demonstrated anti-elastase MMP-12 activity and was found to prevent the glycation of type I collagen, another critical ECM component. researchgate.net These findings confirm that MMP-12 inhibitors can effectively prevent the degradation of key structural proteins within the ECM.
Ex Vivo Tissue-Based Studies of Inhibitor Activity
Ex vivo studies, which use tissue samples cultured outside the organism, provide a valuable platform for assessing the activity of MMP-12 inhibitors in a complex, multi-cellular environment that closely mimics in vivo conditions.
In a human ex vivo model of early abdominal aortic aneurysm (AAA) development, the pharmacological inhibition of MMP-12 activity was investigated. nih.govmdpi.com The study demonstrated that the selective this compound RXP470.1 could protect against key pathological features of the disease. nih.govmdpi.com Similarly, the binding specificity of a technetium-labeled radiotracer, 99mTc-AGA-2, was confirmed in ex vivo murine AAA tissue, where its binding was reduced by pan-MMP and MMP-12 inhibitors, establishing its specificity for MMP-12. nih.gov
Other tissues have also been used to evaluate inhibitor efficacy. In an ex vivo study using human skin explants, glycylglycine oleamide (GGO) was shown to restore the expression of fibrillin-1, a key component of elastic fibers, which had been inhibited by glycation. researchgate.net This demonstrated the compound's potential to counteract aging-related dermal protein damage mediated in part by MMP-12. researchgate.net These ex vivo models provide crucial proof-of-concept evidence for the therapeutic potential of MMP-12 inhibitors before moving into more complex in vivo animal studies.
Intestinal Permeability Studies in Ex Vivo Models (Relevant to Oral Bioavailability Research)
For MMP-12 inhibitors intended for oral administration, assessing their intestinal absorption is a critical step in preclinical development. nih.gov Poor oral bioavailability is a significant hurdle for many potential drugs. nih.gov Ex vivo models of the intestinal barrier are used to predict how well a compound might be absorbed into the bloodstream.
One such model is the ex vivo everted gut sac, which preserves the architecture of the intestinal epithelium. nih.gov This model was used to assess the intestinal permeability of a class of sugar-based arylsulfonamide carboxylate MMP-12 inhibitors. nih.gov Due to their high polarity and structural similarity to glucose, one of the compounds was shown to cross the intestinal membrane by utilizing the GLUT2 glucose transporter, a facilitative transport mechanism. nih.gov This finding is significant as it suggests a potential strategy to improve the oral bioavailability of certain inhibitor classes.
In other studies related to intestinal barrier function, MMP-12 itself has been shown to increase intestinal permeability by disrupting tight junctions. researchgate.netnih.gov In a mouse model of colitis, the colonic permeability was measured using an in vivo recycling perfusion method. nih.gov Oral administration of the this compound MMP408 was part of the investigation into how MMP-12 affects macrophage transmigration across the intestinal epithelium. nih.gov These studies highlight the dual relevance of MMP-12 in intestinal health: as a target to maintain barrier integrity and as a consideration in the design of orally bioavailable drugs.
In Vivo Preclinical Studies Using Animal Models
MMP-12 is strongly implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and emphysema, making these conditions key areas for in vivo testing of MMP-12 inhibitors. mdpi.combmj.com Murine models that mimic these diseases, often induced by exposure to cigarette smoke or elastase, are essential for evaluating the therapeutic potential of these compounds.
Studies in gene-deficient mice have provided strong validation for MMP-12 as a target; mice lacking the MMP-12 gene are protected from developing emphysema even after long-term exposure to cigarette smoke. nih.govnih.gov Building on this, pharmacological studies have shown that specific MMP-12 inhibitors can replicate these protective effects. The selective this compound AS111793 was shown to significantly reduce the influx of inflammatory cells, particularly neutrophils and macrophages, into the airways of mice exposed to cigarette smoke. nih.goversnet.org
Other selective inhibitors have shown similar efficacy. MMP-408 was found to block lung inflammation induced by recombinant MMP-12 and also reduced emphysema-like pathology in mice exposed to porcine pancreatic elastase. mdpi.comresearchgate.netresearchgate.net A dual MMP-9/MMP-12 inhibitor, AZ11557272, was shown to reduce the recruitment of macrophages and neutrophils and protect against the development of emphysema in smoke-exposed guinea pigs. nih.gov These preclinical in vivo findings provide compelling evidence that targeting MMP-12 can mitigate both the inflammatory and tissue-destructive aspects of chronic lung disease. mdpi.comrug.nl
Table 3: In Vivo Efficacy of MMP-12 Inhibitors in Murine Pulmonary Disease Models
| Inhibitor | Animal Model | Key Findings | Citations |
|---|---|---|---|
| AS111793 | Cigarette smoke-exposed mice | Reduced influx of neutrophils and macrophages into airways; reduced lung inflammation. | nih.goversnet.org |
| MMP-408 | Porcine pancreatic elastase-induced emphysema in mice | Exhibited a significant decrease in emphysema-like pathology compared to vehicle. | mdpi.comresearchgate.netresearchgate.net |
| AZ11557272 | Chronic cigarette smoke-exposed guinea pigs | Reduced pulmonary recruitment of macrophages and neutrophils; protective against emphysema. | nih.gov |
| Compounds 25 and 26 | Elastase-induced emphysema in mice | Led to an improved emphysema phenotype compared to vehicle-treated mice. | mdpi.comnih.gov |
Assessment in Animal Models of Cardiovascular Disease (e.g., Atherosclerosis, Aneurysms)
The role of Matrix Metalloproteinase-12 (MMP-12) in cardiovascular diseases such as atherosclerosis and aneurysms has been extensively studied in various animal models. These studies highlight the potential of MMP-12 inhibitors as therapeutic agents.
In a mouse model of brachiocephalic artery atherosclerosis, the administration of an this compound led to a significant reduction in plaque formation, necrosis, calcification, and macrophage apoptosis. mdpi.com This resulted in thinner fibrous plaques and a slower progression of atherosclerosis. mdpi.com Similarly, in apolipoprotein E-knockout (ApoE-/-) mice, a model for atherosclerosis, treatment with the this compound RXP470.1 successfully reduced the cross-sectional area of atherosclerotic plaques. researchgate.net
Regarding abdominal aortic aneurysms (AAAs), studies using an Angiotensin II (Ang II)-infused ApoE-/- mouse model demonstrated that the specific this compound RXP470.1 significantly reduced aneurysm rupture rates by 42%. oup.comnih.gov Treated mice exhibited reduced elastin fragmentation, augmented collagen deposition, and increased medial thickness. oup.comnih.gov Furthermore, administration of RXP470.1 to mice with pre-existing AAAs suppressed aortic dilation, medial thinning, and elastin destruction, indicating a role for MMP-12 inhibition in retarding AAA progression. nih.gov In a separate study, while the inhibitor marginally promoted aortic expansion, it significantly reduced rupture-related deaths and was associated with diminished medial thinning and elastin fragmentation. oup.comresearchgate.net
The protective effect of female sex on atherosclerosis has also been linked to reduced aortic stiffness and lower expression of MMP-12 by macrophages in lesions in LDLR-null mice. jci.org This suggests a cholesterol-independent causal relationship between estrogen, macrophage-derived MMP-12, and protection against atherosclerosis. jci.org
Characterization of Inhibitor Effects in Neuroinflammation and Neurodegenerative Disease Models
MMP-12 has been implicated in the pathology of various neurological conditions, and its inhibition has shown promise in preclinical models of neuroinflammation and neurodegeneration.
In animal models of ischemic stroke, the expression of MMP-12 is dramatically increased. bmj.combmj.com Suppression of MMP-12, either through gene silencing or pharmacological inhibition, has been shown to reduce brain damage, decrease blood-brain barrier (BBB) breakdown, and promote neurological, sensorimotor, and cognitive functional recovery. bmj.combmj.comnih.gov Specifically, MMP-12 inhibition has been linked to reduced neuroinflammation, apoptosis, and demyelination in the ischemic brain. bmj.combmj.com For instance, in a rat model of ischemic stroke, suppressing MMP-12 prevented the degradation of myelin basic protein (MBP), preserving myelinated axons. bmj.comnih.gov
In the context of Alzheimer's disease (AD), preliminary data from transgenic mouse models suggest that MMP-12 may promote early brain parenchyma and BBB inflammation. anr.fr This has positioned MMP-12 as a potential early marker and therapeutic target for the neuroinflammation associated with AD. anr.fr
In a rat model of status epilepticus, intra-hippocampal injections of a selective hydroxypyrone-based this compound protected neurons from cell death and limited the development of ischemic-like lesions. mdpi.comresearchgate.net The inhibitor also reduced the extravasation of immunoglobulin G and albumin, suggesting a reduction in BBB leakage. mdpi.comresearchgate.net Neuroprotective effects of this inhibitor were also observed in a murine optic nerve crush model, indicating a broader potential for treating neurological disorders characterized by inflammation and neuronal loss. mdpi.comresearchgate.net
Furthermore, in a mouse model of Niemann-Pick type C disease, a neurodegenerative lysosomal storage disorder, chronic treatment with an this compound ameliorated axonal pathology in the striatum. nih.gov
Utilization of MMP-12 Knockout or Transgenic Animal Models for Mechanistic Validation
To validate the specific role of MMP-12 in various pathologies, researchers have extensively used MMP-12 knockout (MMP-12-/-) and transgenic animal models. These models have provided crucial insights into the mechanistic functions of this enzyme.
In the context of cardiovascular disease, MMP-12-/- mice exhibit reduced elastin degradation and monocyte recruitment within atherosclerotic lesions, underscoring the role of MMP-12 in extracellular matrix remodeling and inflammation in atherogenesis. mdpi.com Deletion of MMP-12 in LDLR-null mice attenuated the male sex bias for both arterial stiffness and atherosclerosis, even in the presence of high serum cholesterol. jci.org However, studies on the role of MMP-12 in abdominal aortic aneurysms (AAAs) have yielded some conflicting results. While some studies show that MMP-12 deficiency reduces aneurysm growth, others report that AAA formation was unaffected in MMP-12/Apoe double knockout mice, suggesting possible compensatory mechanisms. oup.comresearchgate.net A recent study using several transgenic mouse models indicated that MMP-12 deficiency can lead to complement activation and increased neutrophil extracellular traps (NETs), resulting in a loss of vascular integrity and higher susceptibility to AAA and rupture, advocating for caution in the use of selective MMP-12 inhibitors for this condition.
In pulmonary disease models, MMP-12-/- mice are protected from cigarette smoke-induced emphysema and show a diminished inflammatory response, including reduced neutrophil influx. nih.goversnet.org These findings strongly implicate MMP-12 in the pathogenesis of chronic obstructive pulmonary disease (COPD).
In neurodegenerative disease models, MMP-12 knockout mice have shown enhanced recovery after spinal cord injury and intracerebral hemorrhage. nih.govfrontiersin.org In a model of multiple sclerosis, MMP-12 knockout mice showed reduced demyelination and macrophage infiltration. nih.gov
These genetic models have been instrumental in dissecting the specific contributions of MMP-12 from other metalloproteinases and have been crucial for validating it as a therapeutic target.
Analysis of Inflammatory Cell Influx and Tissue Pathology in Treated Animal Models
The inhibition of MMP-12 has been shown to significantly impact inflammatory cell influx and tissue pathology in various animal models of disease.
In a mouse model of cigarette smoke-induced airway inflammation, the selective this compound AS111793 reduced the influx of neutrophils and macrophages into the bronchoalveolar lavage fluid. nih.goversnet.org This was accompanied by a reduction in several inflammatory markers. nih.goversnet.org Similarly, in a model where recombinant human MMP-12 was instilled into mouse airways, a severe inflammatory cell recruitment, characterized by an early influx of neutrophils followed by macrophages, was observed. scielo.brbioline.org.brcapes.gov.br Treatment with the non-selective MMP inhibitor marimastat (B1683930) was effective in decreasing both neutrophil and macrophage recruitment. nih.gov
In the context of cardiovascular disease, MMP-12 deficient mice showed reduced monocyte recruitment into atherosclerotic lesions. mdpi.com In a model of angiotensin II-induced fibrosis, MMP-12 deficiency almost completely prevented the accumulation of alternatively activated (Arg 1+) macrophages in the skin and perivascular regions of the heart and partially reduced the total number of macrophages. plos.org
In a corneal injury model, corneas of Mmp12-/- mice exhibited decreased neutrophil infiltration following injury, supporting a role for MMP-12 in promoting the early inflammatory response necessary for repair. escholarship.org
Conversely, a study on post-myocardial infarction remodeling found that early MMP-12 inhibition with RXP 470.1 led to prolonged inflammation, characterized by sustained pro-inflammatory cytokine upregulation and reduced neutrophil apoptosis, which worsened cardiac function. nih.gov This highlights a potentially protective role for MMP-12 in the resolution of inflammation in this specific context.
Investigation of Molecular and Cellular Outcomes (e.g., Apoptosis, Gene Expression, Protein Levels)
The inhibition of MMP-12 triggers a cascade of molecular and cellular changes that have been investigated in various preclinical models. These outcomes shed light on the mechanisms through which MMP-12 exerts its pathological effects.
Apoptosis: MMP-12 inhibition has been shown to modulate apoptosis in a context-dependent manner. In a mouse model of atherosclerosis, an this compound led to a significant reduction in macrophage apoptosis within plaques. mdpi.com In contrast, a study on post-myocardial infarction found that MMP-12 inhibition resulted in reduced neutrophil apoptosis, which was associated with worsened cardiac function. nih.gov In the context of cancer, silencing of MMP-9 and MMP-10, but not MMP-12, sensitized colon cancer cells to apoptosis. aacrjournals.org However, in a model of non-small cell lung cancer, a peptide derived from the C-terminal domain of MMP-12 was found to trigger tumor apoptosis by upregulating the expression of TRAIL and its receptor. atsjournals.org Furthermore, suppressing MMP-12 expression after ischemic stroke reduced brain cell death. bmj.comnih.gov
Gene and Protein Expression: Inhibition of MMP-12 has been shown to alter the expression of a wide range of genes and proteins involved in inflammation, tissue remodeling, and cell signaling. For example, in a model of cigarette smoke-induced inflammation, the this compound AS111793 significantly reduced the levels of soluble TNF receptors, various chemokines, and pro-MMP-9 activity. ersnet.org In a rat model of ischemic stroke, MMP-12 suppression reduced the expression of TNFα and caspase-3. bmj.com It also decreased the expression and activity of MMP-9. bmj.comnih.gov
In a study on adamantinomatous craniopharyngioma cells, inhibiting MMP-12 with MMP408 decreased cell proliferation and migration and reduced the expression of β-catenin, c-Myc, and Wisp1. spandidos-publications.com In a model of castration-resistant prostate cancer, silencing MMP-12 disrupted lipid utilization and autophagy marker expression, leading to reduced cell migration and invasion. scielo.br
Furthermore, in human macrophages, MMP-12 was found to target and shed endoglin (CD105) from the cell surface. mdpi.com The this compound MMP-408 significantly rescued the inhibition of endothelial tubulogenesis induced by pro-inflammatory macrophage supernatants. mdpi.com
Pharmacological Evaluation of Novel Anti-Inflammatory Mechanisms in Animal Models
The pro-inflammatory role of MMP-12 has been a key focus of pharmacological evaluation in various animal models, revealing novel anti-inflammatory mechanisms of MMP-12 inhibitors.
Instillation of recombinant human MMP-12 (rhMMP-12) into the airways of mice was shown to induce a robust inflammatory response, characterized by an early influx of neutrophils and a subsequent accumulation of macrophages. scielo.brbioline.org.br This model has been utilized to assess the efficacy of anti-inflammatory compounds. For instance, the non-selective MMP inhibitor marimastat was able to reverse these inflammatory events, reducing both early neutrophil and later macrophage recruitment. scielo.brbioline.org.brnih.gov This suggests that the enzymatic activity of MMPs is crucial for sustaining the inflammatory response.
In a model of cigarette smoke exposure, the selective this compound AS111793 was found to reduce airway inflammation, specifically the influx of neutrophils. nih.gov This effect was associated with a decrease in various inflammatory mediators, highlighting the role of MMP-12 in amplifying the inflammatory cascade in response to cigarette smoke. nih.goversnet.org
Studies in MMP-12 knockout mice have further elucidated its pro-inflammatory functions. These mice show a blunted inflammatory response to cigarette smoke, with reduced neutrophil influx. ersnet.orgersnet.org Interestingly, murine MMP-12 can activate the neutrophil chemoattractant CXCL5, a pro-inflammatory function not observed with human MMP-12. ersnet.org In contrast, human MMP-12 can inactivate a variety of CXC chemokines, thereby switching off neutrophil recruitment. ersnet.org This highlights important species-specific differences in the anti-inflammatory mechanisms of MMP-12 inhibition.
Furthermore, in a model of abdominal aortic aneurysm, the this compound RXP470.1 demonstrated protective effects, which were associated with a reduction in inflammation and beneficial extracellular matrix remodeling. nih.govresearchgate.net
Research on MMP-12 as a Biomarker Target
MMP-12 is increasingly being investigated as a potential biomarker for various diseases due to its elevated expression in pathological conditions and its role in disease progression.
In the context of cardiovascular disease , elevated plasma levels of MMP-12 have been associated with atherosclerotic burden and symptomatic cardiovascular disease in individuals with type 2 diabetes. ahajournals.org MMP-12 has also been identified as a candidate locus in human atherosclerosis and stroke. jci.org Its protein has been localized in macrophage-rich areas of human atherosclerotic plaques, where its expression correlates with elastin breakdown. jci.org
In cancer , MMP-12 is being explored as a predictive and prognostic biomarker. nih.gov Overexpression of MMP-12 is associated with poor prognosis and vascular invasion in hepatocellular carcinoma (HCC), suggesting its potential as a therapeutic target and biomarker for this cancer. europeanreview.org In lung adenocarcinoma, MMP-12 protein expression is significantly higher in tumor tissues compared to normal lung tissue. nih.gov However, the role of MMP-12 can be complex, with some studies suggesting anti-tumor effects in certain cancers like colorectal and ovarian cancer. nih.gov
In neurodegenerative diseases , MMP-12 is being considered as a potential early marker for Alzheimer's disease due to its role in early neuroinflammation. anr.fr
In oral diseases , MMP-12 is highly expressed in the tissues of patients with periodontitis, temporomandibular joint dysfunction, and oral squamous cell carcinoma, suggesting it could serve as a diagnostic marker for these conditions. mdpi.com
The development of imaging agents targeting MMPs, including MMP-12, is also an active area of research. Fluorescently-labeled or radio-labeled MMP inhibitors are being developed as imaging probes for various diseases, including atherosclerosis, which could allow for non-invasive monitoring of MMP activity and disease progression. mdpi.comsnmjournals.org
Development of Activity-Based Probes for Active MMP-12 Detection in Biological Samples
The detection of matrix metalloproteinase (MMP) activity in biological samples presents a significant challenge, as traditional methods like ELISA often fail to distinguish between the active enzyme, the inactive pro-enzyme (zymogen), and the enzyme bound to endogenous inhibitors. usfca.edu To address this, research has focused on developing activity-based probes (ABPs) that specifically target and report on the functional state of MMPs. plos.orgnih.gov These probes are crucial for understanding the spatiotemporal activation of MMP-12 in various biological contexts. researchgate.net
A prominent strategy involves affinity-based probes (AfBPs), which are not strictly mechanism-based but are designed for high-affinity interaction with the enzyme's active site. researchgate.net Many of these probes for MMPs consist of three key components: a targeting moiety that provides selectivity, a reactive group for covalent labeling, and a reporter tag for detection. nih.gov A common targeting group is a hydroxamate, which chelates the catalytic zinc ion in the MMP active site. plos.org This is often paired with a photoactivatable reactive group, such as a benzophenone (B1666685) or diazirine, which upon UV irradiation, forms a covalent bond with nearby amino acid residues in the active site. plos.orgresearchgate.netspringernature.com
Mass spectrometry and mutagenesis studies on human MMP-12 (hMMP-12) identified that a photoaffinity probe covalently modifies the side chain of a single residue, Lys241. uoa.gr The residue at this position is not conserved across the MMP family, and its nucleophilicity and flexibility play a key role in determining the cross-linking efficiency of the probe, which may explain the variable labeling yields observed among different MMPs. acs.org
Researchers have successfully used these probes to detect active MMP-12 in complex biological samples. In one study, a novel, broad-spectrum ABP was used to examine bronchoalveolar lavage fluids (BALf) from a mouse model of chronic obstructive pulmonary disease (COPD). nih.govnih.gov Through competition assays with a selective this compound and analysis in MMP-12 knockout mice, the probe was confirmed to identify the active form of the MMP-12 catalytic domain. nih.govnih.gov This highly sensitive probe could detect active MMP-12 down to a concentration of approximately 1 fmol/μl. nih.govnih.gov
Another class of probes developed for MMP-12 detection utilizes Fluorescence Resonance Energy Transfer (FRET). rsc.org These probes typically consist of a peptide sequence selectively cleaved by MMP-12, flanked by a fluorophore and a quencher pair (e.g., coumarin343/TAMRA). rsc.orgresearchgate.net In the intact probe, the quencher suppresses the fluorophore's signal; upon cleavage by active MMP-12, the fluorophore is liberated, resulting in a detectable fluorescent signal. rsc.org Probes based on the peptide sequence PLGLEEA have shown good selectivity for both human and mouse MMP-12, with detection limits in the low nanomolar range. rsc.org
Table 1: Activity-Based Probes for MMP-12 Detection
| Probe Type | Targeting Moiety / Mechanism | Reporter Group | Key Findings | Citations |
|---|---|---|---|---|
| Photoaffinity Probe | Hydroxamate-benzophenone | Radioactive tag | Detected active MMP-12 in BALf from a COPD mouse model at ~1 fmol/μl. | nih.govnih.gov |
| Photoaffinity Probe | Hydroxamate-diazirine | Biotin, Fluorophore | Enables activity-dependent photoaffinity labeling of MMPs. | springernature.com |
| FRET Probe | Peptide substrate (PLGLEEA) | Coumarin343/TAMRA | Allowed ratiometric imaging of MMP-12 activity in macrophages. | rsc.org |
| FRET Probe | Peptide substrate (GPLGwLEEAK) | Cy5.5/QSY-21 | Selectively cleaved by MMP-12 for in vivo activity monitoring. | researchgate.net |
Potential for Active MMP-12 Forms as Prognostic Markers in Preclinical Disease Progression
The ability to specifically detect active MMP-12 has positioned it as a potential biomarker for tracking disease progression and prognosis in various preclinical models. assaygenie.com Dysregulation of MMP-12 is implicated in numerous pathologies, including inflammatory diseases, cancer, and cardiovascular conditions. assaygenie.comnih.gov
In pulmonary diseases, MMP-12 is a key enzyme. mdpi.com Studies using mouse models of emphysema, asthma, and lung cancer found that exposure to in utero second-hand smoke aggravated all three conditions in adult offspring, which was consistently associated with a significant upregulation of Mmp12 gene and protein expression. frontiersin.org In experimental colitis mouse models, increased MMP-12 expression correlated with increased colonic permeability and disease severity, while MMP-12 knockout mice showed attenuated symptoms. nih.gov These findings suggest that the level of active MMP-12 could serve as a marker for disease severity in inflammatory conditions.
MMP-12 is also emerging as a marker in neurodegenerative and cardiovascular diseases. Preliminary data from mouse models of Alzheimer's disease (AD) suggest that MMP-12 may promote early inflammation in the brain parenchyma and at the blood-brain barrier, positioning it as a potential early marker of disease progression. anr.fr In the context of atherosclerosis, studies in mouse models have shown that MMP-12 promotes the expansion and destabilization of atherosclerotic lesions. mdpi.com More recently, trans-omics analysis identified MMP-12 as a significant molecule for systemic vasculitis, where its levels can distinguish vasculitis from other rheumatic diseases, reflect disease activity, and predict relapse in large-vessel vasculitis. oup.com
Table 2: MMP-12 as a Prognostic Marker in Preclinical Models
| Disease Model | Finding | Prognostic Implication | Citations |
|---|---|---|---|
| Lung Disease (Emphysema, Asthma, Lung Cancer) | Mmp12 expression is significantly upregulated in mice with aggravated lung disease. | Higher MMP-12 levels correlate with more severe disease phenotypes. | frontiersin.org |
| Alzheimer's Disease | MMP-12 may promote early neuroinflammation. | Potential as an early marker of disease progression. | anr.fr |
| Lung Squamous Cell Carcinoma | MMP-12 is significantly overexpressed. | High expression is a risk factor and indicates a worse prognosis. | peerj.com |
| Hepatocellular Carcinoma | MMP-12 overexpression correlates with tumor size. | Identified as an independent prognostic predictor for poor survival. | utwente.nl |
| Atherosclerosis | MMP-12 promotes lesion expansion and destabilization. | Higher activity suggests a move towards an unstable plaque phenotype. | researchgate.netmdpi.com |
| Systemic Vasculitis | Serum MMP-12 levels reflect disease activity and predict relapse. | A specific biomarker for monitoring disease status. | oup.com |
Use of Imaging Probes for Preclinical Visualization of MMP-12 Activity
Molecular imaging using targeted probes allows for the non-invasive, spatiotemporal visualization of enzymatic activity within a living organism. nih.gov This approach has been successfully applied to monitor active MMP-12 in various preclinical disease models, primarily using optical and radionuclide imaging techniques. nih.gov
Optical imaging, particularly in the near-infrared (NIR) range, offers deep tissue penetration and low autofluorescence. rsc.org A series of optical probes have been developed based on the highly potent and selective this compound, RXP470.1. nih.govresearchgate.net These probes consist of the RXP470.1 targeting motif conjugated to a NIR dye. nih.gov After optimization, a probe bearing the ZW800-1 fluorophore was successfully used for the specific detection of human MMP-12 in murine models of sterile inflammation and carotid aneurysm. researchgate.net In the aneurysm model, the probe generated a significantly higher fluorescent signal in the aneurysmal carotid artery compared to the contralateral control artery, demonstrating its ability to visualize pathological MMP-12 activity in vivo. snmjournals.org
FRET-based probes have also been employed for in vivo imaging. In a mouse model of collagen-induced arthritis (CIA), an MMP-12-activatable probe (MMP12ap) was used to monitor enzymatic activity. researchgate.net The activation of this probe peaked early after disease onset and showed a strong correlation with disease severity, highlighting its utility for tracking the inflammatory phase of the disease. researchgate.net
Radionuclide imaging, such as Single Photon Emission Computed Tomography (SPECT), provides high sensitivity for whole-body imaging. Researchers have developed radiotracers by modifying selective MMP-12 inhibitors. For example, succinyl hydroxamate-based inhibitors were used to create 99mTc-labeled tracers. nih.gov One lead tracer, 99mTc-AGA-2, showed favorable pharmacokinetics for vascular imaging and selective binding to murine abdominal aortic aneurysm (AAA) tissue in vivo. nih.gov This work sets the stage for future SPECT imaging studies to monitor MMP-12 activity in inflammatory diseases like AAA and atherosclerosis. nih.gov
Table 3: Imaging Probes for Preclinical Visualization of MMP-12
| Imaging Modality | Probe Type / Name | Preclinical Model | Key Outcome | Citations |
|---|---|---|---|---|
| Near-Infrared Fluorescence (NIRF) | RXP470.1-derived probe (with ZW800-1 dye) | Murine carotid aneurysm | Specific visualization of active MMP-12 in the aneurysmal artery. | researchgate.netsnmjournals.org |
| Near-Infrared Fluorescence (NIRF) | FRET probe (MMP12ap) | Mouse model of collagen-induced arthritis | Monitored MMP-12 activity, which correlated with disease severity. | researchgate.net |
| SPECT | 99mTc-labeled inhibitor (99mTc-AGA-2) | Murine abdominal aortic aneurysm (AAA) | Tracer showed selective binding to AAA tissue in vivo. | nih.gov |
| Fluorescence Microscopy | FRET probe (LaRee1) | LPS-stimulated macrophages | Visualized MMP-12 activity shifting from the plasma membrane to the cell interior. | rsc.orgresearchgate.net |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| RXP470.1 |
| ZW800-1 |
| 99mTc-AGA-2 |
| LaRee1 |
| MMP12ap |
| GM6001 |
Challenges and Future Directions in Mmp 12 Inhibitor Research
Persistent Challenges in Inhibitor Design and Development
The journey to create clinically viable MMP-12 inhibitors is complicated by the inherent characteristics of the broader MMP family and the specific physicochemical properties of the inhibitor compounds themselves.
Achieving Optimal Selectivity and Potency
A primary obstacle in the development of MMP-12 inhibitors is achieving high selectivity. patsnap.com The Matrix Metalloproteinase family in humans consists of 23 distinct enzymes, all of which share a highly conserved catalytic domain centered around a zinc ion. nih.govnih.gov This structural similarity, particularly at the active site, means that inhibitors designed to target MMP-12 can often inadvertently block other MMPs, leading to potential off-target effects. patsnap.comnova.edu Early broad-spectrum inhibitors, such as Batimastat (B1663600) and Marimastat (B1683930), which utilized strong zinc-binding groups like hydroxamates, demonstrated this lack of selectivity and failed in clinical trials due to side effects. nih.govtandfonline.comnih.gov
The key to enhancing selectivity lies in exploiting the subtle structural differences between MMPs, particularly in the S1' specificity loop, a region that shows more variability than the highly conserved active site. nih.gov Designing inhibitors that can uniquely interact with the S1' pocket of MMP-12 is a primary strategy. nih.govmdpi.com However, this is a delicate balance, as modifications to increase selectivity can sometimes lead to a decrease in potency. For instance, elongating a part of the inhibitor molecule (the P1′ side chain) can boost potency but at the cost of selectivity. nih.gov Conversely, other modifications may improve the selectivity profile but result in insufficient potency. nih.govresearchgate.net Researchers are exploring non-zinc-binding inhibitors and compounds that target exosites—sites on the enzyme outside the catalytic domain—to achieve a better balance of high potency and specificity. researchgate.netnih.gov
Addressing Physicochemical Properties (e.g., Water Solubility) for Research Compound Utility
Beyond selectivity and potency, the fundamental physicochemical properties of inhibitor compounds present a significant challenge. Many potent MMP inhibitors, especially non-zinc-chelating ones, are hydrophobic (water-repelling). researchgate.netnih.gov This hydrophobicity is often crucial for maintaining the strong interactions with the enzyme that lead to high potency. researchgate.net However, this same property results in poor water solubility, which can limit the compound's utility in research and its potential as a therapeutic agent. researchgate.netnih.gov
Poor solubility complicates in vitro experiments and can hinder a compound's absorption and distribution in in vivo models. tandfonline.commdpi.com To address this, researchers are developing strategies to modify the solvent-exposed parts of the inhibitor molecule. The goal is to increase water solubility without disrupting the core hydrophobic structure essential for its inhibitory activity. researchgate.netnih.gov One approach involves creating succinylated derivatives or polymeric versions of an inhibitor to improve its solubility in water. acs.org
Table 1: Key Challenges in MMP-12 Inhibitor Design
| Challenge | Description | Key Research Focus |
| Selectivity | High structural homology among the 23 human MMPs, especially at the catalytic zinc site, leads to off-target inhibition. patsnap.comnih.govnih.gov | Designing inhibitors that target unique, less-conserved regions like the S1' specificity loop or allosteric exosites. nih.govresearchgate.net |
| Potency | Modifications to improve selectivity can sometimes compromise the inhibitor's binding affinity and overall effectiveness. nih.gov | Balancing structural changes to maintain nanomolar potency while enhancing selectivity against other MMPs. osti.gov |
| Solubility | Many potent inhibitors are hydrophobic, leading to poor water solubility, which limits their utility in research and clinical application. researchgate.netnih.gov | Modifying solvent-exposed portions of the molecule or creating derivatives to enhance solubility without losing potency. researchgate.netacs.org |
Advancements in Mechanistic Understanding and Target Validation
Progress in developing MMP-12 inhibitors is intrinsically linked to a deeper comprehension of the enzyme's role in health and disease. Future success depends on refining our understanding of what MMP-12 does, when and where it does it, and how these actions translate from experimental models to human patients.
Comprehensive Identification of MMP-12 Substrate Degradomes
MMP-12's biological effects are dictated by the proteins it cleaves, collectively known as its substrate "degradome." Identifying this complete set of substrates is crucial for understanding the full consequences of MMP-12 inhibition. bmj.comnih.gov Modern proteomic techniques, such as Terminal Amine Isotopic Labeling of Substrates (TAILS), are powerful tools for this purpose. bmj.comethz.chresearchgate.net By comparing the proteins present in biological samples from organisms with and without active MMP-12 (e.g., in MMP-12 knockout mice), researchers can identify novel substrates. bmj.comethz.ch
A recent study using TAILS on a mouse model of COPD identified several new MMP-12 targets involved in complement regulation and hemostasis, including complement C3 and anti-thrombin III. bmj.com This expansion of the known degradome provides a more detailed map of MMP-12's functions and helps predict the downstream effects of its inhibition, offering new insights into its role in disease pathogenesis. bmj.comnih.gov
Further Elucidation of Context-Dependent Roles of MMP-12 in Pathophysiology
The function of MMP-12 is not static; it is highly context-dependent, varying with the specific disease, the tissue environment, and the stage of the pathological process. mdpi.comresearchgate.net For example, in some contexts, MMP-12 activity is pro-inflammatory and drives tissue destruction, such as in emphysema or atherosclerosis. mdpi.comscielo.brfrontiersin.org However, in other situations, it can play a protective role. Studies on post-myocardial infarction (post-MI) healing have shown that early MMP-12 activity is crucial for resolving inflammation; inhibiting it too early worsened cardiac dysfunction and delayed the clearance of inflammatory cells. nih.gov
This functional duality presents a significant challenge for therapeutic targeting. researchgate.net A successful inhibitor must be applied in a way that selectively targets the detrimental actions of MMP-12 without interfering with its beneficial ones. This requires a much more nuanced understanding of the specific cellular sources of MMP-12 (e.g., macrophages, neutrophils) and the local factors that regulate its activity in different disease states. nih.goversnet.orgbiologists.com
Bridging Insights from Animal Models to Complex Human Biological Systems
Much of our understanding of MMP-12's function comes from studies in animal models, particularly knockout mice. bmj.comatsjournals.org While these models have been invaluable, there are important differences between MMP-12 function in mice and humans that complicate the translation of research findings. ersnet.orgatsjournals.org
A critical example is seen in lung inflammation. In mice, MMP-12 can act in a pro-inflammatory manner by activating certain chemokines (neutrophil-attracting molecules). ersnet.orgashpublications.org In contrast, human MMP-12 can have an anti-inflammatory effect by inactivating a broad range of these same chemokines, effectively switching off neutrophil recruitment. ersnet.org This species-specific difference in function means that inhibiting MMP-12 could have opposing effects in mouse models versus human patients for certain conditions. ashpublications.org These discrepancies highlight the limitations of animal models and underscore the need for robust validation in human biological systems and well-designed clinical studies to confirm the therapeutic potential of MMP-12 inhibitors. atsjournals.orgmdpi.com
Emerging Design and Discovery Strategies
The pursuit of selective and potent Matrix Metalloproteinase-12 (MMP-12) inhibitors is driven by innovative design and discovery strategies that move beyond traditional approaches. Researchers are exploring novel molecular frameworks, integrating advanced computational methods with experimental validation, and developing multi-target inhibitors to address the complexities of diseases where MMP-12 is implicated.
Continued Exploration of Novel Chemical Scaffolds and Metal Chelating Groups
Historically, many matrix metalloproteinase inhibitors utilized hydroxamate groups to chelate the catalytic zinc ion within the enzyme's active site. proteopedia.orgbiomedpharmajournal.org However, this approach often resulted in a lack of selectivity, leading to the inhibition of multiple MMPs and other metalloenzymes, which caused undesirable side effects in clinical trials. nih.gov Consequently, current research emphasizes the discovery of novel chemical scaffolds and alternative zinc-binding groups (ZBGs) to achieve greater specificity for MMP-12.
A significant advancement has been the development of non-zinc chelating inhibitors. researchgate.netresearchgate.net This strategy, heavily reliant on computer-aided drug design and detailed knowledge of MMP crystal structures, aims to minimize off-target inhibition by avoiding direct interaction with the catalytic zinc atom. researchgate.net These inhibitors are often characterized by long, hydrophobic structures with linked aromatic rings, which also feature amino and carbonyl groups to facilitate hydrophilic interactions within the enzyme's binding pockets. researchgate.net
The exploration of diverse chemical scaffolds has yielded several promising classes of MMP-12 inhibitors:
Arylsulfonamide Scaffolds: This well-known scaffold has been optimized through structural modifications. nih.gov The introduction of an ethylene (B1197577) linker between the sulfonamide moiety and the aromatic portion, along with the replacement of a glycine (B1666218) residue with D-proline, has produced inhibitors with nanomolar potency and notable selectivity for MMP-8, MMP-12, and MMP-13. nih.govacs.org
Dibenzofuran (B1670420) and Dibenzothiophene (B1670422) Derivatives: These heterocyclic compounds have been investigated as a structural basis for new MMP-12 selective inhibitors. bohrium.com
Bicyclic Scaffolds: Virtual screening of libraries based on a 3-aza-6,8-dioxa-bicyclo[3.2.1]octane (BTAa) scaffold has identified potential new selective inhibitors of MMP-12. researchgate.net
Thioaryl Derivatives: By modifying existing 4-methoxybiphenylsulfonyl inhibitors, researchers have developed thioaryl derivatives with altered sulfur oxidation states and new ZBGs to enhance selectivity for MMP-12. nih.gov
In parallel, the search for alternative metal-chelating groups has led to the identification of effective ZBGs beyond hydroxamates, such as carboxylates, thiols, and phosphinyls. proteopedia.orgbiomedpharmajournal.org A particularly promising discovery is the N-1-hydroxypiperidine-2,6-dione (HPD) group. nih.gov A sulfide (B99878) compound bearing an HPD group demonstrated nanomolar affinity for MMP-12 and significant selectivity over other MMPs, including MMP-1, MMP-9, and MMP-14. nih.gov Furthermore, hydroxypyrone-based ZBGs have been incorporated into inhibitors that show potent and specific activity against MMP-12. researchgate.net
| Scaffold/Group Type | Example Compound Class | Key Research Finding |
| Novel Scaffolds | Arylsulfonamide Derivatives | Introduction of an ethylene linker and D-proline led to nanomolar potency and selectivity for MMP-12. nih.govacs.org |
| Dibenzofuran/Dibenzothiophene | Identified as potential core structures for MMP-12 selective inhibitors. bohrium.com | |
| Thioaryl Derivatives | Modifications of the sulfur oxidation state and ZBG enhanced selectivity for MMP-12. nih.gov | |
| Alternative ZBGs | N-1-hydroxypiperidine-2,6-dione (HPD) | Displayed nanomolar affinity and marked selectivity for MMP-12 over other MMPs. nih.gov |
| Hydroxypyrone-based | A synthesized inhibitor showed high potency and specificity for MMP-12. researchgate.net | |
| Non-Chelating | Long, hydrophobic molecules | Designed to avoid the catalytic zinc ion, thereby improving selectivity. researchgate.net |
Synergistic Integration of Computational and Experimental Methodologies
The design and discovery of novel MMP-12 inhibitors are significantly accelerated by the powerful synergy between computational modeling and experimental validation. nih.govresearchgate.net This integrated approach allows for the rational design of molecules with a higher probability of success, saving time and resources compared to traditional screening methods. als-journal.com
Structure-based drug design is a cornerstone of this synergy, utilizing the three-dimensional crystal structure of MMP-12 to engineer inhibitors that fit precisely into the enzyme's binding sites. researchgate.netnih.gov This method has been instrumental in optimizing known scaffolds, such as the arylsulfonamide class, where computational docking predicted binding modes that were later confirmed by X-ray crystallography. nih.gov
Virtual screening and machine learning have emerged as critical tools for identifying promising drug candidates from vast chemical libraries. nih.gov
Machine Learning Models: Algorithms such as support vector machines and random forests have been trained on datasets of known MMP-12 inhibitors and non-inhibitors to create predictive models. tandfonline.com These models can rapidly classify new compounds and identify the key molecular features, or descriptors, that are critical for inhibitory activity. tandfonline.com
Pharmacophore Modeling: Ligand-based 3D-QSAR (Quantitative Structure-Activity Relationship) studies help to build a pharmacophore model, which defines the essential structural and chemical features required for a molecule to inhibit MMP-12. researchgate.net This model then guides the search for new compounds that match the pharmacophoric criteria. nih.gov
Computational predictions are rigorously tested and refined through experimental methodologies. The synthesis of computationally designed compounds is the first step, followed by in vitro evaluation of their inhibitory activity and selectivity using techniques like fluorimetric assays. nih.govnih.gov Advanced analytical methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to provide definitive experimental evidence of the inhibitor's binding mode and its interactions with the enzyme at an atomic level. nih.govnih.gov This iterative cycle of design, synthesis, and testing allows for the progressive refinement of inhibitors to achieve higher potency and selectivity. nih.gov
Development of Bivalent Inhibitors for Multi-Target Research Approaches
A sophisticated strategy emerging in inhibitor design is the development of bivalent molecules. uniroma1.it These inhibitors consist of two inhibitor molecules (pharmacophores) connected by a chemical linker. uniroma1.it This design can confer significantly higher potency, selectivity, and a longer duration of action compared to the administration of two separate monovalent inhibitors. uniroma1.it The concept has been successfully applied in various fields of medicinal chemistry and is now being explored for targeting MMPs. nih.gov
The rationale for using bivalent inhibitors is particularly strong for MMPs that are known to form dimers or trimers, such as MMP-9. nih.gov Research has shown that a bivalent carboxylate-based inhibitor was exceptionally potent against the trimeric form of MMP-9, exhibiting over 500-fold selectivity for the trimer compared to the monomeric form. nih.gov
While much of the pioneering work on bivalent MMP inhibitors has focused on MMP-9, the principle is readily applicable to MMP-12 for multi-target research. researchgate.netmdpi.com Recently, a series of multivalent, carboxylate-based selective inhibitors of MMP-12 were synthesized. researchgate.net A trimeric version of these inhibitors displayed nanomolar activity against MMP-12 and was effective in a cell-based model of intestinal barrier dysfunction, highlighting the potential of this approach. researchgate.net Designing ligands that can simultaneously engage multiple binding sites on a single MMP or interact with MMPs and another distinct target represents a rational approach to treating complex diseases where multiple pathological processes are at play. uniroma1.it
Innovative Research Tools and Methodologies
Advancements in research tools and methodologies are essential for investigating the function of MMP-12 in complex biological systems and for validating new inhibitors. Key areas of innovation include strategies for delivering research compounds to the brain and the development of more stable and effective imaging probes for in vivo applications.
Advancements in CNS Drug Delivery Strategies for Brain-Targeted Research Compounds
The role of MMP-12 in central nervous system (CNS) pathologies, such as ischemic stroke, has made it a target for therapeutic research. bmj.comnih.gov However, the blood-brain barrier (BBB) presents a formidable challenge, preventing most compounds from reaching their intended target in the brain. elsevier.esnih.gov To overcome this, researchers are developing innovative drug delivery strategies.
Nanotechnology-based systems are at the forefront of these efforts. nih.gov
Functionalized Nanoparticles: Nanocarriers, such as liposomes or polymeric nanoparticles, can be engineered to cross the BBB. acs.org Their surfaces can be decorated with specific ligands (e.g., glucose, lactoferrin, or certain peptides) that are recognized by receptors expressed on the surface of brain endothelial cells. nih.govnih.gov This interaction facilitates transport across the BBB via a process known as receptor-mediated transcytosis. nih.gov Materials like nanodiamonds have also demonstrated an intrinsic ability to penetrate the BBB, offering another avenue for CNS drug delivery. researchgate.net
Intranasal Delivery: The intranasal route provides a non-invasive alternative for bypassing the BBB. elsevier.es Drugs formulated into nanoparticles can be delivered directly to the brain through the olfactory and trigeminal nerves. elsevier.es This method can improve drug retention and bioavailability in the CNS. elsevier.es
These advanced delivery systems are crucial for the preclinical evaluation of MMP-12 inhibitors in CNS disease models, enabling researchers to study their effects in the relevant biological context.
Enhancing Stability and In Vivo Performance of MMP-12 Imaging Probes for Research Applications
To understand the dynamic role of MMP-12 in vivo, researchers rely on imaging probes that can visualize the location, timing, and level of enzyme activity. nih.gov The development of stable and sensitive probes is a critical area of methodological innovation.
"Activatable" probes represent a more sophisticated design. thno.org These probes are engineered to be quenched, or non-fluorescent, until they are cleaved by their target enzyme, MMP-12. thno.org This activation mechanism provides a high signal-to-background ratio, enhancing imaging sensitivity. thno.org The stability and performance of these probes can be further modulated. For instance, conjugation with polyethylene (B3416737) glycol (PEG) can increase the probe's stability and circulation time in vivo. thno.org However, the molecular weight of the PEG must be carefully optimized, as excessively large polymers can cause steric hindrance and reduce the probe's activation rate. thno.org
Nanoparticle-based probes, or nanoprobes, offer further advantages, including enhanced signal brightness and the potential for multifunctionality. koreascience.kr Materials like quantum dots or human serum albumin (HSA) can be used as scaffolds to create highly sensitive and biocompatible imaging agents. koreascience.kr Despite these advances, a persistent challenge is ensuring the in vivo stability of all probe components, from the dye moiety to the linkages holding the conjugate together. nih.govkoreascience.kr Ongoing research focuses on identifying more robust chemical components to improve the reliability and performance of MMP-12 imaging probes in living systems. nih.govacs.org
| Research Tool/Methodology | Key Advancement | Purpose in MMP-12 Research |
| CNS Drug Delivery | Nanoparticles with surface ligands | To bypass the blood-brain barrier and deliver MMP-12 inhibitors to the brain for neurological studies. nih.govnih.gov |
| Intranasal delivery systems | A non-invasive route for direct brain targeting of research compounds. elsevier.es | |
| Imaging Probes | Optimized fluorescent probes | Selection of dyes and linkers to improve in vivo stability, clearance, and biodistribution for imaging MMP-12 activity. nih.govacs.org |
| Activatable "smart" probes | To increase imaging sensitivity and reduce background signal through enzyme-specific activation. thno.org | |
| Nanoprobe platforms | To enhance signal brightness and biocompatibility for in vivo imaging applications. koreascience.kr |
Q & A
Q. What experimental assays are commonly used to evaluate MMP-12 inhibitor efficacy, and how do they address enzymatic specificity?
this compound efficacy is typically assessed through enzymatic activity assays using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) to measure catalytic inhibition . Biosensor-based screening via surface plasmon resonance (SPR) can quantify binding kinetics and selectivity by comparing interactions with MMP-12 variants and reference proteins (e.g., MMP-9 or albumin) . Secondary validation includes IC₅₀ determination in activity-based assays and cross-testing against other MMP isoforms (e.g., MMP-2, MMP-9) to confirm selectivity .
Q. What diseases or pathologies are most frequently targeted by MMP-12 inhibitors in preclinical studies?
MMP-12 inhibitors are primarily investigated in inflammatory and fibrotic diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and interstitial lung diseases (ILDs), due to MMP-12's role in extracellular matrix remodeling and immune cell recruitment . Emerging preclinical evidence also links MMP-12 inhibition to neuroprotection, as seen in Niemann-Pick type C (NPC) disease models, where inhibitors reduced axonal degeneration in cerebellar Purkinje neurons .
Q. What structural features are critical for this compound design?
Key pharmacophoric elements include a sulfonamido linkage and acetamide functionality, which facilitate zinc-binding in the MMP-12 active site . Computational modeling and docking studies emphasize the importance of hydrophobic substituents (e.g., biphenyl groups) for enhancing binding affinity and selectivity over other MMPs .
Advanced Research Questions
Q. How can structural modifications resolve discrepancies between in vitro and in vivo efficacy data for MMP-12 inhibitors?
Discrepancies often arise from bioavailability or off-target effects. Strategies include:
- Pharmacokinetic optimization : Introducing hydrophilic moieties (e.g., hydroxyl groups) to improve solubility and blood-brain barrier penetration for CNS applications .
- Prodrug design : Masking polar groups with ester linkages to enhance oral absorption, as demonstrated in FP-025 and FP-020 clinical candidates .
- In vivo validation : Using MMP-12 knockout mice or tissue-specific overexpression models to isolate inhibitor effects from compensatory mechanisms .
Q. What methodologies are used to validate target engagement and mechanistic specificity in this compound studies?
- Biosensor-based screening : SPR monitors real-time binding to MMP-12 active sites while excluding nonspecific interactions with reference proteins .
- Activity-based protein profiling (ABPP) : Chemical probes (e.g., broad-spectrum MMP inhibitors with fluorescent tags) confirm selective MMP-12 inhibition in complex biological matrices .
- Genetic validation : siRNA knockdown of MMP-12 in disease models (e.g., PC-12 cells) to replicate inhibitor effects, ensuring observed outcomes are target-specific .
Q. How can researchers resolve contradictory data on MMP-12's dual roles in tissue repair and degradation?
Context-dependent roles of MMP-12 require careful experimental design:
- Dose-response studies : Low vs. high inhibitor concentrations to differentiate pro-repair (sub-inhibitory MMP-12 activity) vs. anti-degradative effects .
- Time-course analyses : Monitoring inhibitor effects during acute vs. chronic disease phases (e.g., asthma exacerbation vs. fibrosis) .
- Multi-omics integration : Transcriptomic and proteomic profiling to identify MMP-12-dependent pathways (e.g., TGF-β signaling in fibrosis) that may counteract therapeutic benefits .
Methodological Considerations
Q. What computational tools are recommended for optimizing this compound selectivity?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to predict binding modes against MMP-12 crystal structures (PDB: 3F17) .
- Machine learning (ML) : Quantitative structure-activity relationship (QSAR) models trained on MMP-12 inhibition datasets to prioritize compounds with high ligand efficiency (>0.3 kcal/mol per heavy atom) .
- Free-energy perturbation (FEP) : Advanced simulations to evaluate substituent effects on binding free energy and selectivity .
Q. How should researchers address MMP-12's inherent instability during in vitro assays?
- Stabilization buffers : Include 1–5 mM Ca²⁺ and Zn²⁺ to maintain MMP-12's catalytic domain conformation .
- Rapid kinetics : Use stopped-flow techniques or pre-incubation protocols to minimize enzyme denaturation during activity assays .
- Negative controls : Co-testing with EDTA or batimastat (broad-spectrum MMP inhibitor) to confirm assay validity .
Data Interpretation and Reproducibility
Q. What criteria should guide the selection of animal models for this compound studies?
- Disease relevance : Allergen-challenged murine models for asthma, bleomycin-induced fibrosis models for ILDs, and Npc1−/− mice for neurodegenerative applications .
- Translatability : Use humanized MMP-12 transgenic models to bridge preclinical and clinical findings .
- Endpoint alignment : Ensure biomarkers (e.g., serum desmosine for elastin degradation) match those used in human trials .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Publish enzyme purification steps, inhibitor storage conditions (e.g., −80°C in DMSO), and assay temperatures .
- Open data : Deposit crystallographic data (e.g., MMP-12-inhibitor complexes) in public repositories like the Protein Data Bank .
- Cross-lab validation : Collaborate with independent labs to replicate key findings, as seen in the FP-025 Phase 2 trial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
